Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKKMJSVLVALMF-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641005 | |
| Record name | tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170299-53-3 | |
| Record name | tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate, a versatile building block in medicinal chemistry and organic synthesis. The document details its chemical and physical properties, provides insights into its synthesis, and explores its applications in drug discovery, particularly as a constrained γ-amino acid surrogate and a synthon for antiviral nucleoside analogs. While detailed experimental data for this specific compound is limited in publicly available literature, this guide consolidates available information and presents methodologies for similar compounds to provide a practical resource for laboratory professionals.
Chemical and Physical Properties
This compound is a carbamate derivative featuring a cyclopropane ring, which imparts significant conformational rigidity. This structural feature is highly valuable in the design of bioactive molecules with specific three-dimensional orientations.
CAS Number Ambiguity: It is important to note that there is some discrepancy in the literature and commercial listings regarding the CAS number for the trans isomer of this compound. The most commonly cited CAS numbers are 177472-54-7 and 170299-53-3 . Researchers are advised to verify the specific isomer and corresponding CAS number from their supplier.
Table 1: Chemical and Physical Data
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₇NO₃ | [1][2] |
| Molecular Weight | 187.24 g/mol | [1][2] |
| IUPAC Name | tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | [1] |
| Appearance | Colorless to pale yellow liquid or solid; Light yellow thick paste to solid | [2] |
| Solubility | Soluble in organic solvents such as dichloromethane and ethanol | [1] |
| Storage Conditions | Store at 0-8°C, sealed in a dry place | [2] |
Table 2: Spectroscopic Data (Predicted/Exemplary)
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃) | δ ~ 5.0 (br s, 1H, NH), 3.5-3.7 (m, 2H, CH₂O), 2.8-3.0 (m, 1H, NCH), 1.45 (s, 9H, C(CH₃)₃), 0.8-1.2 (m, 1H, CH-CH₂O), 0.4-0.8 (m, 2H, cyclopropyl CH₂) |
| ¹³C NMR (CDCl₃) | δ ~ 156.0 (C=O), 80.0 (C(CH₃)₃), 65.0 (CH₂O), 35.0 (NCH), 28.5 (C(CH₃)₃), 20.0 (CH-CH₂O), 15.0 (cyclopropyl CH₂) |
| IR (thin film) | ν ~ 3400 (O-H, N-H), 2980 (C-H), 1690 (C=O), 1170 (C-O) cm⁻¹ |
| Mass Spec (ESI+) | m/z 188.12 [M+H]⁺, 210.10 [M+Na]⁺ |
Experimental Protocols
General Synthesis
The synthesis of this compound generally involves the protection of the amino group of trans-2-(aminomethyl)cyclopropanemethanol with a tert-butoxycarbonyl (Boc) group. A common method for this transformation is the reaction of the amino alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Exemplary Protocol (based on synthesis of a similar compound):
-
Materials:
-
trans-2-(Aminomethyl)cyclopropanemethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)
-
Solvent: 1,4-Dioxane/Water or Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
-
Procedure:
-
Dissolve trans-2-(aminomethyl)cyclopropanemethanol (1.0 eq) in a suitable solvent mixture such as 2:1 1,4-dioxane and water.
-
Add a base, such as sodium bicarbonate (1.2 eq), to the solution.
-
Cool the mixture in an ice-water bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Applications in Drug Development and Research
Constrained γ-Amino Acid Surrogate
The rigid cyclopropyl scaffold mimics the backbone of a γ-amino acid, making this compound a valuable building block for peptidomimetics.[1] By incorporating this moiety, researchers can create peptides with well-defined secondary structures, which can lead to enhanced binding affinity and selectivity for biological targets such as G-protein coupled receptors (GPCRs), including GABA receptors.[1] The conformational constraint can also improve metabolic stability.
Synthesis of Antiviral Nucleoside Analogs
Cyclopropyl-containing nucleoside analogs have shown promise as antiviral agents.[1] this compound serves as a key chiral synthon for the synthesis of these complex molecules. The hydroxymethyl group provides a handle for coupling with nucleobases, while the carbamate can be deprotected to reveal the amine for further functionalization.
Biochemical Probes
The compound's structure is suitable for its use in developing biochemical probes for techniques like activity-based protein profiling (ABPP).[1] The small, rigid scaffold can be incorporated into more complex molecules designed to covalently label the active sites of specific enzymes, allowing for the study of their function in complex biological systems.
Visualizations
General Synthetic Workflow
Caption: General workflow for the synthesis of the target compound.
Conceptual Use as a Constrained Amino Acid
Caption: Incorporation into a peptidomimetic for enhanced receptor binding.
Activity-Based Protein Profiling (ABPP) Workflow
Caption: General workflow for Activity-Based Protein Profiling (ABPP).
References
An In-depth Technical Guide to the Physical Properties of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is a carbamate derivative featuring a unique cyclopropane ring.[1][2] This structure imparts specific stereochemical properties that are of significant interest in medicinal chemistry and organic synthesis.[1] The compound serves as a versatile building block in the development of novel therapeutic agents, particularly for neurological disorders, and also finds applications in agricultural chemistry.[2] Its molecular structure, containing both a hydrogen bond donor (hydroxyl group) and acceptor (carbamate group), allows for specific interactions with biological targets.[1] This guide provides a comprehensive overview of its physical properties, synthesis, and analytical data.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | [1][2] |
| CAS Number | 170299-53-3, 177472-54-7 | [1][2] |
| Molecular Formula | C₉H₁₇NO₃ | [1][2] |
| Molecular Weight | 187.24 g/mol | [1][2] |
| Appearance | Light yellow thick paste to solid | [2] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethanol) | [1][2] |
| Purity (Typical) | ≥ 97% (GC) | [2] |
| Storage Conditions | Store at 0-8°C, sealed in a dry place | [2] |
| Stability | Generally stable under standard laboratory conditions | [2] |
Spectroscopic Data
Detailed spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While specific spectra are often proprietary to manufacturers, typical analytical characterization would include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
¹H NMR: Proton NMR is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the cyclopropyl protons, the methylene protons of the hydroxymethyl group, and the protons of the alcohol and carbamate groups.
-
¹³C NMR: Carbon NMR would provide signals corresponding to the nine carbon atoms in the molecule, including the distinct carbons of the tert-butyl group, the cyclopropane ring, the methylene group, and the carbonyl of the carbamate.
-
IR Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H and O-H stretching vibrations, C-H stretching of the alkyl and cyclopropyl groups, and a strong absorption for the C=O stretching of the carbamate group.
-
Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak [M]+ expected at m/z 187.12.
Experimental Protocols: Synthesis
A general method for the synthesis of this compound involves the protection of a trans-2-(aminomethyl)cyclopropylmethanol derivative with a tert-butoxycarbonyl (Boc) group.[1]
General Synthetic Procedure:
-
Starting Material: The synthesis typically begins with a suitable trans-2-(hydroxymethyl)cyclopropylamine or a related derivative.
-
Boc Protection: The amino group of the starting material is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) and a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).
-
Reaction Conditions: The reaction is often carried out at room temperature or cooled in an ice bath to control the exothermic reaction.[1]
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by extraction to separate the product from the aqueous phase. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product can be purified by techniques such as column chromatography or recrystallization to yield the final product.
Logical Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound.
References
Technical Guide: Physicochemical and Biological Profile of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is a versatile bifunctional molecule of interest in medicinal chemistry and drug development. Its structure, incorporating a reactive hydroxymethyl group and a protected amine on a rigid cyclopropyl scaffold, makes it a valuable intermediate for the synthesis of complex molecular architectures.[1][2] This guide provides a summary of its known solubility characteristics, a detailed protocol for experimental solubility determination, a generalized synthetic workflow, and an illustrative signaling pathway relevant to a related class of compounds.
Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Dichloromethane | Soluble | [Qualitative mentions in literature] |
| Ethanol | Soluble | [Qualitative mentions in literature] |
Note: The term "Soluble" indicates that the compound is likely to dissolve in these solvents under standard laboratory conditions, but specific concentration limits have not been formally reported.
Experimental Protocol for Solubility Determination
Given the absence of quantitative data, the following is a detailed, standardized protocol for determining the solubility of this compound in various solvents. This protocol is based on established methods for solubility assessment of organic compounds.[3][4][5][6][7]
Objective: To determine the quantitative solubility of this compound in a range of organic solvents at a specified temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., dichloromethane, ethanol, methanol, ethyl acetate, acetone, etc.)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials.
-
Add a known volume of a selected solvent to each vial.
-
Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the diluted sample solutions into the HPLC system.
-
Determine the concentration of the compound in the diluted samples by comparing their peak areas with the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100mL.
-
Experimental Workflow for Solubility Determination
Synthesis Methodology
A detailed, step-by-step synthesis protocol for this compound is not consistently reported across publicly available literature. However, the general synthetic strategy involves the reaction of a suitable cyclopropyl precursor with a tert-butoxycarbonyl (Boc) protecting group source.
Generalized Synthesis Workflow:
Biological Activity and Potential Signaling Pathway
Specific signaling pathways directly involving this compound have not been elucidated in the available literature. However, the structurally related class of cyclopropyl carboxamides has been identified as having antimalarial activity through the inhibition of cytochrome b, a key component of the mitochondrial electron transport chain in Plasmodium falciparum.[8][9] The following diagram illustrates a generalized pathway for the inhibition of cytochrome b by a cyclopropyl-containing compound.
Disclaimer: This diagram represents a potential mechanism of action for a related class of compounds and is provided for illustrative purposes. The actual biological target and signaling pathway of this compound may differ.
Generalized Signaling Pathway for Cytochrome b Inhibition
Conclusion
This compound remains a compound of significant interest for synthetic and medicinal chemistry. While quantitative solubility data is lacking, this guide provides a robust experimental protocol for its determination. The generalized synthetic workflow and the illustrative signaling pathway of a related compound class offer valuable insights for researchers working with this molecule. Further studies are warranted to fully characterize its physicochemical properties and elucidate its specific biological activities.
References
- 1. Buy this compound (EVT-1512994) | 177472-54-7 [evitachem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scribd.com [scribd.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.ws [chem.ws]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. youtube.com [youtube.com]
- 8. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Structural Analysis of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate, a key intermediate in organic synthesis and pharmaceutical research. This document details the compound's physicochemical properties, provides an in-depth analysis of its spectroscopic data, and outlines a detailed experimental protocol for its synthesis and purification. The information presented herein is intended to support researchers, scientists, and drug development professionals in the effective utilization of this versatile molecule.
Introduction
This compound, a carbamate derivative featuring a unique cyclopropyl scaffold, serves as a valuable building block in the synthesis of complex organic molecules and novel therapeutic agents.[1] Its distinct structural characteristics, including the presence of a reactive hydroxymethyl group and a stable tert-butoxycarbonyl (Boc) protecting group, make it an attractive intermediate for creating diverse molecular architectures. The trans-stereochemistry of the cyclopropane ring plays a significant role in determining the spatial orientation of its substituents, which can be crucial for molecular recognition and biological activity. This guide offers a detailed examination of its structural features through spectroscopic analysis and provides practical methodologies for its laboratory preparation.
Physicochemical Properties
This compound is typically a light yellow, thick paste or solid at room temperature.[2] It is soluble in a range of organic solvents. Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO₃ | [2] |
| Molecular Weight | 187.24 g/mol | [2] |
| CAS Number | 177472-54-7 | |
| Appearance | Light yellow thick paste to solid | [2] |
| Storage Conditions | 0-8°C | [2] |
Spectroscopic Analysis
The structural elucidation of this compound is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is characterized by distinct signals corresponding to the protons of the tert-butyl group, the cyclopropyl ring, the hydroxymethyl group, and the carbamate N-H.
-
δ ~1.45 ppm (singlet, 9H): This prominent singlet is characteristic of the nine equivalent protons of the tert-butyl group.
-
δ ~0.4-1.0 ppm (multiplets, 3H): These complex signals in the upfield region correspond to the three protons on the cyclopropane ring. The trans-configuration influences the coupling constants between these protons.
-
δ ~2.5-2.8 ppm (multiplet, 1H): This signal is attributed to the proton attached to the nitrogen-bearing carbon of the cyclopropane ring.
-
δ ~3.4-3.6 ppm (multiplet, 2H): These signals arise from the diastereotopic protons of the hydroxymethyl group (-CH₂OH).
-
δ ~4.8-5.2 ppm (broad singlet, 1H): This broad signal corresponds to the carbamate N-H proton. Its chemical shift can be variable and concentration-dependent.
-
Variable (broad singlet, 1H): A broad signal for the hydroxyl proton (-OH) is also expected, the chemical shift of which is highly dependent on solvent and concentration.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (ppm) | Carbon Assignment |
| ~156 | C=O (carbamate) |
| ~79 | C(CH₃)₃ (quaternary carbon of tert-butyl group) |
| ~65 | -CH₂OH (hydroxymethyl carbon) |
| ~30 | CH-NH (cyclopropyl carbon attached to nitrogen) |
| ~28 | C(CH₃)₃ (methyl carbons of tert-butyl group) |
| ~20 | CH-CH₂OH (cyclopropyl carbon attached to hydroxymethyl) |
| ~15 | CH₂ (cyclopropyl methylene carbon) |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 (broad) | O-H stretch | Hydroxyl group |
| ~3300 (broad) | N-H stretch | Carbamate |
| ~2970 | C-H stretch | Aliphatic (tert-butyl, cyclopropyl) |
| ~1690 | C=O stretch | Carbamate |
| ~1520 | N-H bend | Carbamate |
| ~1170 | C-O stretch | Carbamate/Alcohol |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion [M]⁺: m/z = 187.12
-
Expected [M+H]⁺: m/z = 188.13
-
Key Fragmentation Ions:
-
m/z = 132: Loss of the tert-butyl group ([M - C₄H₉]⁺)
-
m/z = 88: Cleavage of the carbamate group
-
m/z = 57: tert-butyl cation ([C₄H₉]⁺)
-
Experimental Protocols
The following section details a representative experimental protocol for the synthesis and purification of this compound.
Synthesis of this compound
This procedure involves the Boc-protection of trans-2-(aminomethyl)cyclopropanemethanol.
Materials:
-
trans-2-(aminomethyl)cyclopropanemethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve trans-2-(aminomethyl)cyclopropanemethanol in dichloromethane.
-
Add triethylamine to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Logical Relationships and Workflows
The synthesis and analysis of this compound follow a logical progression from starting materials to the final, characterized product.
Conclusion
This technical guide has provided a detailed structural analysis of this compound. The comprehensive physicochemical and spectroscopic data, coupled with a reliable experimental protocol, will be a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The unique structural attributes of this molecule position it as a key intermediate for the development of innovative chemical entities with potential therapeutic applications.
References
In-Depth Technical Guide: Spectroscopic and Synthetic Data for Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate. This compound serves as a valuable building block in medicinal chemistry and organic synthesis. All presented data is meticulously compiled from reliable sources to support research and development efforts.
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound (CAS Number: 170299-53-3).[1][2]
Table 1: ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 4.76 | A of AB quartet | 18.1 | 1H | NH |
| 4.69 | B of AB quartet | 18.1 | 1H | NH |
| 3.65-3.55 | m | 1H | CH-O | |
| 3.45-3.35 | m | 1H | CH-O | |
| 2.55-2.45 | m | 1H | CH-N | |
| 1.44 | s | 9H | C(CH₃)₃ | |
| 1.30-1.20 | m | 1H | CH₂ (cyclopropyl) | |
| 0.85-0.75 | m | 1H | CH₂ (cyclopropyl) | |
| 0.65-0.55 | m | 1H | CH (cyclopropyl) | |
| 0.50-0.40 | m | 1H | CH (cyclopropyl) |
Note: Data extracted from a study by Boddaert et al. (2019) on the synthesis of related peptide structures.
Table 2: Other Spectroscopic Data
| Spectroscopic Technique | Observed Peaks/Values |
| ¹³C NMR | Data not available in the searched literature. |
| Infrared (IR) | Data not available in the searched literature. |
| Mass Spectrometry (MS) | Data not available in the searched literature. |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process. The following is a representative protocol adapted from the literature.
Synthesis of Tert-butyl (trans-2-(hydroxymethyl)cyclopropyl)carbamate
A detailed experimental procedure for the synthesis of the title compound is provided in the supporting information of the publication by Boddaert, T., et al. titled "A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides."[3] The synthesis involves the preparation of a key intermediate followed by its conversion to the final product.
General Procedure:
The synthesis generally begins with the formation of a protected aminocyclopropane derivative. A key step involves the selective deprotection of a functional group to allow for the introduction of the hydroxymethyl moiety. For instance, a protected trans-2-aminocyclopropanecarboxylic acid can be reduced to the corresponding alcohol. The amine is typically protected with a tert-butoxycarbonyl (Boc) group.
Example Synthetic Step (Reduction):
To a solution of a Boc-protected trans-2-aminocyclopropanecarboxylic acid ester in a suitable solvent (e.g., tetrahydrofuran), a reducing agent such as lithium aluminum hydride (LiAlH₄) is added portion-wise at a reduced temperature (e.g., 0 °C). The reaction mixture is stirred for a specified period until the starting material is consumed, as monitored by thin-layer chromatography. The reaction is then carefully quenched with water and an aqueous solution of sodium hydroxide. The resulting mixture is filtered, and the organic layer is separated, dried over a drying agent (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure to yield the crude product. The product is then purified by column chromatography on silica gel to afford the pure this compound.
Visualizations
The following diagrams illustrate the general synthetic workflow for obtaining this compound.
Caption: General synthetic workflow for the preparation of the target compound.
Caption: Detailed experimental workflow for the synthesis and purification.
References
Chemical Stability of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate, a key building block in organic and medicinal chemistry, is integral to the synthesis of novel therapeutic agents. Its unique structure, featuring a cyclopropyl ring and a tert-butoxycarbonyl (Boc) protecting group, imparts specific chemical properties that are crucial for its application in multi-step syntheses. This guide provides a comprehensive overview of the chemical stability of this compound, outlining its degradation pathways, recommended storage conditions, and detailed experimental protocols for its stability assessment. Understanding the stability profile of this compound is paramount for ensuring its integrity, optimizing reaction conditions, and meeting regulatory standards in drug development.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 170299-53-3 | [1] |
| Molecular Formula | C9H17NO3 | [1] |
| Molecular Weight | 187.24 g/mol | [1] |
| Appearance | Light yellow thick paste to solid | Chem-Impex |
| Storage Conditions | 0-8°C, sealed in a dry place | Chem-Impex,[1] |
Chemical Stability Profile
The chemical stability of this compound is largely dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic conditions and elevated temperatures, while it exhibits greater stability in neutral to basic environments.[2] The presence of the cyclopropyl and hydroxymethyl moieties may also influence the molecule's overall reactivity and degradation pathways.
pH-Dependent Stability
The carbamate linkage in the title compound is susceptible to hydrolysis, with the rate of degradation being highly dependent on the pH of the medium.
-
Acidic Conditions: Under acidic conditions, the Boc group is readily cleaved. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates the formation of a stable tert-butyl cation. This leads to the release of isobutylene and carbon dioxide, yielding the free amine, trans-(2-hydroxymethyl)cyclopropylamine.[2][3] Prolonged exposure to even mild acids should be avoided.[2]
-
Neutral Conditions: The compound is generally stable at a neutral pH with minimal degradation expected.[2]
-
Basic Conditions: The Boc group is generally stable towards most bases, and minimal degradation is expected under typical basic conditions.[2][4] However, some carbamates can undergo hydrolysis under strong basic conditions, although this is less common for Boc-protected amines compared to other carbamate types.[5]
Thermal Stability
The Boc protecting group is known to be thermally labile. Deprotection can occur at elevated temperatures, even in the absence of a catalyst, through a fragmentation mechanism that produces the corresponding amine, isobutylene, and carbon dioxide.[6] Studies on other Boc-protected amines have shown that thermal deprotection can occur at temperatures ranging from 150°C to 300°C, depending on the solvent and the structure of the molecule.[7][8] Therefore, it is crucial to avoid exposing this compound to high temperatures during synthesis, purification, and storage.
Photostability
Oxidative Stability
The potential for oxidative degradation should also be assessed. The molecule could be susceptible to oxidation at the hydroxymethyl group or potentially at the cyclopropyl ring under strong oxidizing conditions. Forced degradation studies using oxidizing agents such as hydrogen peroxide are necessary to determine this aspect of its stability profile.
Predicted Degradation Pathways
Based on the known reactivity of the Boc protecting group and the other functional moieties, the following degradation pathways are proposed for this compound.
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[5] The following are detailed experimental protocols for assessing the stability of this compound under various stress conditions.
General Experimental Workflow
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).[3]
Stress Conditions
-
Acidic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[3] Neutralize the sample with a suitable base before analysis.
-
Basic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[3] Neutralize the sample with a suitable acid before analysis.
-
Oxidative Degradation : Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store the solution at room temperature, protected from light, for 48 hours.[5]
-
Thermal Degradation : Expose the solid compound to dry heat at a controlled temperature (e.g., 80°C) for a specified period (e.g., 72 hours). Dissolve the sample in a suitable solvent before analysis.
-
Photolytic Degradation : Expose the compound (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9][10] A control sample should be kept in the dark to assess for any thermally induced degradation.
Analytical Methodology
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated.[5] This method must be able to separate the parent compound from all its degradation products. Coupling the HPLC to a mass spectrometer (LC-MS) is essential for the identification and structural elucidation of the degradation products.[3]
Table of Predicted Stability and Stress Conditions
| Stress Condition | Reagents and Conditions | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Unstable | trans-(2-hydroxymethyl)cyclopropylamine, Isobutylene, CO2 |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Generally Stable | Minimal degradation expected |
| Oxidative Degradation | 3% H2O2, RT, 48h | Potentially Unstable | Oxidized derivatives (e.g., aldehyde or carboxylic acid at the hydroxymethyl position) |
| Thermal Degradation | Solid, 80°C, 72h | Potentially Unstable | trans-(2-hydroxymethyl)cyclopropylamine, Isobutylene, CO2 |
| Photolytic Degradation | ICH Q1B conditions | Expected to be Stable | To be determined experimentally |
Signaling Pathways and Biological Interactions
Currently, there is no specific information available in the public domain regarding the involvement of this compound or its degradation products in specific signaling pathways or their direct biological interactions. As a synthetic intermediate, its primary role is in the construction of more complex, biologically active molecules. The biological activity of the final products will depend on their unique structures.
Conclusion
This compound is a valuable synthetic intermediate that exhibits predictable stability based on the well-characterized reactivity of its tert-butoxycarbonyl protecting group. It is most susceptible to degradation under acidic and high-temperature conditions, leading to deprotection to the corresponding free amine. The compound is generally stable under neutral and basic conditions. For its effective use in research and drug development, it is imperative to adhere to the recommended storage conditions and to perform comprehensive forced degradation studies to understand its full stability profile and to develop appropriate analytical methods for its quality control. The experimental protocols and predictive stability information provided in this guide serve as a robust starting point for these critical activities.
References
- 1. This compound - CAS:170299-53-3 - Sunway Pharm Ltd [3wpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
Commercial Suppliers and Synthetic Insights for Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of commercial suppliers for Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate, a valuable building block in pharmaceutical and chemical research. Additionally, it outlines a generalized experimental protocol for its synthesis, based on established chemical principles, and presents a logical workflow for supplier selection.
Commercial Supplier Data
This compound (CAS No. 170299-53-3) is available from a range of commercial suppliers.[1] The following table summarizes key quantitative data from various vendors to facilitate comparison. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| Sunway Pharm Ltd. | CB02269 | 97% | 100mg, 250mg, 1g, 5g | $223.00 (100mg), $371.00 (250mg), $804.00 (1g), $2572.00 (5g) |
| Chem-Impex | 2269 | ≥ 97% (GC) | Not specified | Inquiry required |
| Dana Bioscience | BD00742728 | Not specified | 250mg, 1g | $517.60 (250mg), $1,554.00 (1g) |
| Echemi | Not specified | Not specified | Not specified | Inquiry required |
| XD BIOCHEMS | Not specified | Not specified | Not specified | Inquiry required |
Experimental Protocol: Generalized Synthesis
While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, a general synthetic approach can be outlined based on common organic chemistry methodologies. The synthesis would likely involve the reaction of a suitable cyclopropyl alcohol derivative with a tert-butyl carbamate source.[1]
Reaction Scheme:
(trans-2-aminocyclopropyl)methanol + Di-tert-butyl dicarbonate (Boc)₂O → this compound
General Procedure:
-
Starting Material Preparation: The key starting material, (trans-2-aminocyclopropyl)methanol, would first need to be synthesized or procured.
-
Reaction Setup: The (trans-2-aminocyclopropyl)methanol is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Di-tert-butyl dicarbonate ((Boc)₂O), a common reagent for introducing the Boc protecting group, is added to the solution, typically at room temperature or cooled in an ice bath to manage any potential exotherm. A base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is often added to scavenge the acid byproduct.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.
-
Workup: Once the reaction is complete, the reaction mixture is typically quenched with water or a mild aqueous acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
Purification: The crude product obtained after solvent evaporation is purified, most commonly by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: The final product's identity and purity are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and possibly Infrared (IR) spectroscopy.
Logical Workflow for Supplier Selection
The process of selecting a suitable commercial supplier for a chemical reagent involves several critical steps to ensure the quality, reliability, and cost-effectiveness of the procurement. The following diagram illustrates a logical workflow for this process.
Caption: Logical workflow for the selection of a commercial chemical supplier.
Applications in Research and Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its structural features, including the constrained cyclopropane ring and the protected amine, make it a valuable component in the design of novel therapeutic agents. It is particularly noted for its use in the development of pharmaceuticals targeting neurological disorders.[2] The hydroxymethyl group provides a handle for further chemical modifications, allowing for its incorporation into a wide range of molecular scaffolds.
References
The Cyclopropane Ring: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile tool in the medicinal chemist's arsenal. Its unique stereoelectronic properties, stemming from significant ring strain and the distinct nature of its carbon-carbon bonds, impart profound and often beneficial effects on the physicochemical and pharmacological properties of drug molecules. This guide provides a comprehensive overview of the role of cyclopropane in drug design, from its fundamental characteristics to its application in marketed pharmaceuticals, supported by experimental insights and quantitative data.
Physicochemical Properties and Stereoelectronic Features
The cyclopropane ring's high degree of ring strain (approximately 27.5 kcal/mol) and bent carbon-carbon bonds, which possess significant p-character, are central to its utility in medicinal chemistry.[1] These features bestow upon it a unique, rigid, and three-dimensional structure that can significantly influence a molecule's conformation and interactions with biological targets.[2]
Key Physicochemical Characteristics:
-
Rigidity and Planarity: The three carbon atoms of the cyclopropane ring are coplanar, creating a rigid scaffold that can lock flexible molecules into a specific, bioactive conformation.[1][3] This pre-organization can lead to a more favorable entropic contribution to binding affinity.[4][5]
-
Electronic Nature: The C-C bonds have enhanced π-character, making the cyclopropane ring electronically similar to an alkene in some contexts.[1] The C-H bonds are shorter and stronger than those in typical alkanes.[1][3]
-
Lipophilicity: The cyclopropyl group is a lipophilic moiety that can enhance a drug's ability to cross cellular membranes.[6]
The Cyclopropane Moiety as a Bioisostere
Bioisosterism, the substitution of one chemical group with another that produces a similar biological response, is a fundamental strategy in drug design. The cyclopropane ring serves as an effective bioisostere for several common functional groups, offering a means to fine-tune a drug's properties while retaining or enhancing its desired activity.
-
Alkene and Alkyne Isostere: The rigid, planar nature of the cyclopropane ring makes it an excellent replacement for double and triple bonds, often with increased metabolic stability.[7]
-
gem-Dimethyl Group Isostere: The tetrahedral-like arrangement of substituents on a cyclopropane ring can mimic the spatial arrangement of a gem-dimethyl group. This substitution can improve metabolic stability by blocking sites of oxidation and can also influence binding affinity.[1]
-
Phenyl Ring Isostere: In certain contexts, the cyclopropane ring can act as a non-aromatic bioisostere for a phenyl ring, particularly when the primary role of the aromatic ring is to provide a specific spatial arrangement of substituents. This can lead to improved solubility and metabolic profiles.[1][8][9]
Impact on Pharmacokinetic Properties
The incorporation of a cyclopropane ring can have a profound and positive impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Enhanced Metabolic Stability
One of the most significant advantages of introducing a cyclopropane moiety is the enhancement of metabolic stability.[10] The robust C-C bonds of the cyclopropane ring are generally resistant to cleavage by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[10] This resistance to metabolism can lead to a longer in vivo half-life, reduced clearance, and potentially a lower required dose.[2]
Modulation of Physicochemical Properties for Improved ADME
The lipophilicity and conformational rigidity imparted by the cyclopropane ring can influence a drug's solubility, permeability, and plasma protein binding. These factors are critical for achieving optimal oral bioavailability and distribution to the target tissues.
Cyclopropane in Conformational Restriction and Potency Enhancement
By locking a flexible molecule into its bioactive conformation, the cyclopropane ring can significantly enhance binding affinity and potency.[2] This conformational constraint reduces the entropic penalty associated with the binding of a flexible ligand to its receptor.[4][5]
Case Studies of Cyclopropane-Containing Drugs
The successful application of cyclopropane in medicinal chemistry is evidenced by its presence in numerous marketed drugs across various therapeutic areas.
Boceprevir: An HCV Protease Inhibitor
Boceprevir (Victrelis®) is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication.[11] The cyclopropane moiety in boceprevir is part of a bicyclic proline mimetic that plays a crucial role in fitting into the S2 pocket of the protease.[11]
Ticagrelor: An Antiplatelet Agent
Ticagrelor (Brilinta®) is a direct-acting and reversible P2Y12 receptor antagonist used to prevent thrombotic events.[12] The cyclopropane ring in ticagrelor is part of the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety, which is crucial for its binding to the receptor.
Nirmatrelvir: An Antiviral for COVID-19
Nirmatrelvir, a component of Paxlovid™, is an inhibitor of the SARS-CoV-2 main protease (Mpro). The drug features a rigid bicyclic non-canonical amino acid with a fused cyclopropyl ring, which mimics a leucine residue and contributes to its potent inhibitory activity.[13]
Quantitative Data on the Impact of Cyclopropane
The following tables summarize quantitative data illustrating the effects of incorporating a cyclopropane ring on various drug properties.
Table 1: Impact of Cyclopropane on Potency (IC50 Values)
| Compound/Target | Analogue without Cyclopropane (IC50) | Analogue with Cyclopropane (IC50) | Fold Improvement | Reference |
| ALK Inhibitor | Fragment F-7: 51 µM | Compound D-3: Not specified, but part of optimization | - | [8][14] |
| HCV NS3/4A Protease Inhibitor | Not specified | Boceprevir: Potent inhibitor | - | [11] |
| P2Y12 Receptor Antagonist | Not specified | Ticagrelor: Potent antagonist | - | [12] |
Table 2: Pharmacokinetic Parameters of Cyclopropane-Containing Drugs
| Drug | Tmax (hours) | Cmax (µg/mL) | Half-life (hours) | Reference |
| Nirmatrelvir (with Ritonavir) | ~3 | 3.43 | - | [15][16] |
| Nirmatrelvir (in ESRD patients) | - | 4.56 - 7.90 | - | [17] |
Table 3: Physicochemical Properties
| Property | Value | Reference |
| Cyclopropane C-C bond length | 1.51 Å | [1][3] |
| Cyclopropane Ring Strain | ~27.5 kcal/mol | [1] |
| Heptyl-cyclopropane logP | ~3.757 | [6] |
Experimental Protocols
Synthesis of Cyclopropane Moieties: The Simmons-Smith Reaction
The Simmons-Smith reaction is a widely used method for the stereospecific synthesis of cyclopropanes from alkenes using a carbenoid reagent.
General Protocol for Simmons-Smith Cyclopropanation:
-
Preparation of the Zinc-Copper Couple: In a flask equipped with a reflux condenser, zinc dust is activated by treatment with a copper salt (e.g., copper(I) chloride or copper(II) acetate) in a suitable solvent like diethyl ether, often with gentle heating.
-
Cyclopropanation Reaction: To the freshly prepared zinc-copper couple suspended in an appropriate solvent (e.g., diethyl ether or dichloromethane), the alkene substrate is added, followed by the dropwise addition of diiodomethane. The reaction is typically stirred at room temperature or with gentle reflux.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then filtered, and the organic layer is separated, washed, dried, and concentrated to yield the cyclopropanated product.
In Vitro Metabolic Stability Assay
This assay is crucial for evaluating the susceptibility of a compound to metabolism by liver enzymes.
Workflow for Microsomal Stability Assay:
Detailed Protocol for Microsomal Stability Assay:
-
Preparation of Reagents: A stock solution of the test compound is prepared, typically in DMSO. Liver microsomes (from human or other species) are thawed and diluted in a phosphate buffer. A solution of the cofactor NADPH is also prepared.[2][11][18][19]
-
Incubation: The test compound and liver microsomes are pre-incubated at 37°C. The reaction is initiated by the addition of NADPH.[2][11][18][19]
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[2][11][18][19]
-
Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[2][11][18][19]
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[2][11][18][19]
-
Data Analysis: The percentage of the compound remaining is plotted against time, and the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.[2][11][18][19]
Conclusion
The cyclopropane ring is a privileged scaffold in medicinal chemistry, offering a unique combination of rigidity, stereochemical control, and metabolic stability. Its strategic incorporation into drug candidates can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. As synthetic methodologies for the construction of complex cyclopropane derivatives continue to advance, the application of this versatile three-membered ring in the design of next-generation therapeutics is poised to expand even further. This guide has provided a technical overview of the core principles and practical applications of cyclopropane in drug discovery, intended to aid researchers and scientists in harnessing the full potential of this remarkable structural motif.
References
- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The conformation of enkephalin bound to its receptor: an “elusive goal” becoming reality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine - Google Patents [patents.google.com]
- 16. Preparation method of ticagrelor intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 17. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Methodological & Application
Application Notes and Protocols: Synthesis of Cyclopropylamines from Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropylamines are valuable structural motifs frequently incorporated into pharmaceutical and agrochemical compounds due to their unique conformational properties and metabolic stability. This document provides a detailed protocol for the synthesis of substituted cyclopropylamines starting from the readily available building block, Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate. The synthesis proceeds through a two-step sequence involving the oxidation of the primary alcohol to an aldehyde, followed by reductive amination. This application note outlines two reliable methods for the initial oxidation step: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their mild reaction conditions and broad functional group tolerance. The subsequent reductive amination is carried out using sodium triacetoxyborohydride (STAB), a selective and gentle reducing agent.
Overall Reaction Scheme
The overall synthetic strategy involves two key transformations:
-
Oxidation: The primary alcohol of this compound is oxidized to the corresponding aldehyde, Tert-butyl trans-(2-formyl)cyclopropylcarbamate.
-
Reductive Amination: The intermediate aldehyde undergoes a one-pot reaction with a primary or secondary amine in the presence of a reducing agent to yield the target cyclopropylamine derivative.
Caption: Overall synthetic pathway from the starting alcohol to the final amine.
Experimental Protocols
Part 1: Oxidation of this compound
Two effective methods for the oxidation of the starting alcohol to the aldehyde are presented below. The choice of method may depend on the availability of reagents and the scale of the reaction.
Protocol 1A: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to gently oxidize primary alcohols to aldehydes.[1][2][3][4]
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet.
-
Add anhydrous dichloromethane (DCM) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.2 equivalents) to the stirred DCM, followed by the dropwise addition of anhydrous DMSO (2.5 equivalents). Stir the mixture for 15 minutes at -78 °C.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise to the flask, ensuring the internal temperature does not rise significantly.
-
After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Tert-butyl trans-(2-formyl)cyclopropylcarbamate. The crude product is often used in the next step without further purification.
Protocol 1B: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a mild and selective method using a hypervalent iodine reagent.[5][6]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.2 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Tert-butyl trans-(2-formyl)cyclopropylcarbamate.
Part 2: Reductive Amination of Tert-butyl trans-(2-formyl)cyclopropylcarbamate
This one-pot procedure is a highly efficient method for the synthesis of a wide range of secondary and tertiary amines.[7][8][9][10][11]
Materials:
-
Crude Tert-butyl trans-(2-formyl)cyclopropylcarbamate (from Part 1)
-
Primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, for less reactive amines)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the crude Tert-butyl trans-(2-formyl)cyclopropylcarbamate (1.0 equivalent) in DCE or DCM.
-
Add the desired primary or secondary amine (1.1 equivalents) to the solution. For less reactive amines, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 3-24 hours.
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted Tert-butyl trans-(2-aminomethyl)cyclopropylcarbamate.
Data Presentation
The following table summarizes representative yields for the two-step synthesis based on similar transformations reported in the literature. Actual yields may vary depending on the substrate and reaction conditions.
| Step | Reaction | Reagents | Typical Yield (%) |
| 1A | Swern Oxidation | (COCl)₂, DMSO, Et₃N | 85-95 |
| 1B | DMP Oxidation | Dess-Martin Periodinane | 90-98 |
| 2 | Reductive Amination | R¹R²NH, NaBH(OAc)₃ | 70-90 |
Experimental Workflow and Logic
The synthesis is designed as a straightforward and high-yielding sequence. The workflow minimizes purification of the intermediate aldehyde, which can be unstable.
Caption: A step-by-step workflow for the synthesis of cyclopropylamines.
Conclusion
The protocols described provide a reliable and versatile methodology for the synthesis of a diverse range of cyclopropylamines from this compound. The choice between Swern and Dess-Martin oxidation for the initial step allows for flexibility based on laboratory resources. The subsequent reductive amination with sodium triacetoxyborohydride is a robust method applicable to a wide array of primary and secondary amines, making this synthetic route highly valuable for the generation of novel chemical entities in drug discovery and development.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 10. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Notes and Protocols for Boc Protection of trans-2-(hydroxymethyl)cyclopropylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the protection of the primary amine in trans-2-(hydroxymethyl)cyclopropylamine using di-tert-butyl dicarbonate (Boc₂O). The resulting product, tert-butyl trans-(2-(hydroxymethyl)cyclopropyl)carbamate, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents where the cyclopropylamine motif is prevalent.[1][2][3]
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under mild acidic conditions.[4][5] The protection of the amino group in trans-2-(hydroxymethyl)cyclopropylamine is generally chemoselective for the more nucleophilic amine over the hydroxyl group.[6] This protocol outlines a common and effective method for this transformation.
Reaction Principle
The Boc protection of an amine involves the reaction of the amine with di-tert-butyl dicarbonate.[4][5] The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.[4][5] The lone pair of the nitrogen atom of the amine attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of a carbamate.[4][5]
Chemical Equation:
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the Boc protection of primary amines, which are applicable to trans-2-(hydroxymethyl)cyclopropylamine.
| Parameter | Value/Condition | Notes |
| Starting Material | trans-2-(hydroxymethyl)cyclopropylamine | - |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | 1.0 - 1.2 equivalents |
| Base | Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃) | 1.1 - 1.5 equivalents |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system (e.g., Dioxane/Water) | - |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is often started at a lower temperature and then allowed to warm to room temperature. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Typical Yield | > 90% | High yields are generally expected for this type of reaction. |
Experimental Protocol
This protocol describes a standard procedure for the Boc protection of trans-2-(hydroxymethyl)cyclopropylamine.
Materials:
-
trans-2-(hydroxymethyl)cyclopropylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
Appropriate TLC eluent (e.g., 30-50% Ethyl Acetate in Hexanes)
-
Visualization agent for TLC (e.g., potassium permanganate stain)
Procedure:
-
In a round-bottom flask, dissolve trans-2-(hydroxymethyl)cyclopropylamine (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (1.2 eq) to the solution and stir until it is dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In one portion, add di-tert-butyl dicarbonate (1.1 eq) to the cooled, stirring solution.[7]
-
Allow the reaction mixture to slowly warm to room temperature and continue to stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane.
-
To the remaining aqueous slurry, add ethyl acetate to extract the product.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.[7]
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, tert-butyl trans-(2-(hydroxymethyl)cyclopropyl)carbamate.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Visualizations
Experimental Workflow
Caption: Workflow for the Boc protection of trans-2-(hydroxymethyl)cyclopropylamine.
Signaling Pathway of Boc Protection
Caption: Generalized mechanism for the Boc protection of a primary amine.
References
Application Notes and Protocols: The Role of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate in Antiviral Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is a pivotal chiral building block in the synthesis of potent antiviral therapeutics, most notably the Hepatitis C Virus (HCV) NS3/4A protease inhibitors boceprevir and telaprevir. Its rigid cyclopropyl scaffold and strategically placed functional groups play a crucial role in orienting the pharmacophore for optimal binding to the viral protease active site. This document provides detailed application notes on the utility of this intermediate and comprehensive protocols for its incorporation into antiviral drug synthesis, supported by quantitative data and visual representations of the synthetic pathways.
Introduction
The cyclopropyl group is a privileged motif in medicinal chemistry, imparting conformational rigidity and metabolic stability to drug candidates. This compound, with its defined stereochemistry and orthogonal protecting groups (Boc- and hydroxyl), serves as a versatile synthon for introducing this valuable moiety. Its application has been particularly successful in the development of inhibitors for the HCV NS3/4A serine protease, a key enzyme in the viral replication cycle.[1][2] This document outlines the synthesis of key intermediates derived from this carbamate and their subsequent elaboration into complex antiviral agents.
Application in Antiviral Drug Synthesis
The primary application of this compound is in the synthesis of peptidomimetic inhibitors that target viral proteases. The trans-substitution on the cyclopropane ring is critical for establishing the correct vectoral orientation of substituents to interact with the S1 and S2 binding pockets of the HCV protease. The Boc-protected amine allows for controlled peptide coupling reactions, while the hydroxyl group can be activated or modified for subsequent transformations.
Synthesis of Boceprevir Intermediate
A key fragment in the synthesis of Boceprevir is the bicyclic [3.1.0]proline moiety.[3][4] While not directly synthesized from the title compound, understanding its synthesis provides context for the importance of cyclopropyl derivatives in these antivirals. A chemoenzymatic approach involving an amine oxidase-catalyzed desymmetrization has been developed for its efficient production.[3][4]
Synthesis of Telaprevir Intermediate
In the synthesis of Telaprevir, a related cyclopropyl-containing intermediate is crucial. The synthesis involves the coupling of a protected cyclopropyl amino acid with other fragments of the final molecule. The use of multicomponent reactions has been explored to enhance the efficiency of the synthesis.[5][6]
Experimental Protocols
The following protocols are compiled from various sources to provide a representative synthesis of key intermediates and final compounds.
Protocol 1: Oxidation of this compound to the Corresponding Aldehyde
This initial step activates the cyclopropyl building block for subsequent coupling reactions.
Reaction Scheme:
Reagents and Materials:
-
This compound
-
Dess-Martin periodinane (DMP) or other mild oxidizing agent (e.g., TEMPO/NaOCl)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium thiosulfate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated sodium bicarbonate solution and saturated sodium thiosulfate solution.
-
Stir vigorously for 15-20 minutes until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by silica gel column chromatography.
Protocol 2: Reductive Amination to Incorporate the Cyclopropyl Moiety
This protocol describes a general method for coupling the cyclopropyl aldehyde with an amine, a common step in building the backbone of peptidomimetic inhibitors.
Reaction Scheme:
Reagents and Materials:
-
(1R,2S)-1-(Boc-amino)cyclopropane-2-carbaldehyde
-
Primary or secondary amine
-
Sodium triacetoxyborohydride or sodium cyanoborohydride
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the amine in DCE, add the (1R,2S)-1-(Boc-amino)cyclopropane-2-carbaldehyde.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Quantitative Data Summary
The following tables summarize representative quantitative data for key synthetic steps involved in the synthesis of HCV protease inhibitors utilizing cyclopropyl intermediates. Data has been compiled and averaged from multiple sources for illustrative purposes.
Table 1: Synthesis of Boceprevir Key Intermediates
| Step | Starting Material | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | 6,6-dimethyl-3-azabicyclo[3.1.0]hexane | N-Boc-6,6-dimethyl-3-azabicyclo[3.1.0]hexane | Boc2O, Et3N | DCM | 95 | >98 |
| 2 | N-Boc-6,6-dimethyl-3-azabicyclo[3.1.0]hexane | (1R,2S,5S)-N-Boc-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | 1. LDA, THF; 2. (S)-N-((R)-1-phenylethyl)formamide | THF | 78 | >99 (d.r.) |
| 3 | (1R,2S,5S)-N-Boc-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | 1. HCl/Dioxane; 2. NaOH | Dioxane/H2O | 92 | >99 |
Table 2: Synthesis of Telaprevir Key Intermediates
| Step | Starting Material | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid ethyl ester | (1R,2S)-1-(Boc-amino)-2-vinylcyclopropanecarboxylic acid ethyl ester | Boc2O, NaOH | THF/H2O | 92 | >98 |
| 2 | (1R,2S)-1-(Boc-amino)-2-vinylcyclopropanecarboxylic acid ethyl ester | (1R,2S)-1-(Boc-amino)-2-vinylcyclopropanecarboxylic acid | LiOH | THF/H2O/MeOH | 95 | >99 |
| 3 | (1R,2S)-1-(Boc-amino)-2-vinylcyclopropanecarboxylic acid | Telaprevir Precursor | Peptide coupling reagents (HATU, DIPEA), P2-P3 fragment | DMF | 80 | >97 |
Visualizations
Synthesis Pathway for a Generic Cyclopropyl-Containing Antiviral Intermediate
The following diagram illustrates a generalized synthetic workflow for incorporating the this compound into a larger molecule.
Caption: Generalized synthetic workflow for antiviral synthesis.
Logical Relationship in HCV Protease Inhibition
This diagram illustrates the mechanism of action of cyclopropyl-containing HCV protease inhibitors.
Caption: Mechanism of HCV protease inhibition.
Conclusion
This compound is an indispensable building block in the synthesis of complex antiviral drugs. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and development of novel therapeutics targeting viral proteases. The strategic use of this and related cyclopropyl intermediates will likely continue to yield potent and selective antiviral agents.
References
- 1. Macrocyclic Hepatitis C Virus NS3/4A Protease Inhibitors: An Overview of Medicinal Chemistry [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is a versatile synthetic intermediate with significant potential in the development of novel therapeutics for neurological disorders. While direct neurobiological activity of this compound is not extensively documented, its constituent carbamate and cyclopropyl moieties are present in numerous neuroactive drugs. This document outlines potential applications and hypothetical experimental protocols for leveraging this compound in neuroscience research, focusing on the synthesis and evaluation of derivatives targeting key neuronal signaling pathways. The unique structural features of this carbamate, including the rigid cyclopropane ring, offer a scaffold for designing potent and selective modulators of central nervous system (CNS) targets.
Introduction
This compound (CAS No. 177472-54-7) is a carbamate derivative recognized for its utility in organic synthesis.[1] Its structure, featuring a cyclopropane ring, is particularly valuable in medicinal chemistry for enhancing potency, metabolic stability, and brain permeability of drug candidates.[2] Carbamates are a well-established class of compounds with diverse applications in medicine, including in the treatment of neurodegenerative diseases, anxiety, and as muscle relaxants.[3][4] This document provides a guide for researchers on the potential applications of this compound as a precursor for novel neurotherapeutics and outlines detailed protocols for their synthesis and evaluation.
Potential Applications in Neuroscience
Based on the pharmacology of related carbamate and cyclopropyl-containing compounds, derivatives of this compound are promising candidates for:
-
Modulation of GABAergic Neurotransmission: The carbamate functional group is a known pharmacophore in drugs that modulate γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter system in the CNS.[4][5] Derivatives could be designed as positive allosteric modulators of GABA-A receptors for the treatment of anxiety and seizure disorders.
-
Targeting Voltage-Gated Calcium Channels: Cyclopropyl-containing compounds have been successfully developed as ligands for the α2-δ subunit of voltage-gated calcium channels (e.g., pregabalin and gabapentin analogues).[6] This suggests that novel analogues synthesized from the title compound could be effective in treating neuropathic pain and epilepsy.
-
Development of Acetylcholinesterase Inhibitors: Certain carbamates act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[3] This mechanism is a key therapeutic strategy for Alzheimer's disease and other cognitive disorders.
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of hypothetical neuroactive compounds derived from this compound.
Synthesis of a Novel GABA-A Receptor Modulator
This protocol describes a hypothetical synthesis of a derivative designed to positively modulate GABA-A receptors.
Objective: To synthesize a novel carbamate derivative for screening as a GABA-A receptor positive allosteric modulator.
Materials:
-
This compound
-
Appropriate aromatic acyl chloride (e.g., 4-chlorobenzoyl chloride)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Slowly add the selected aromatic acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final compound using NMR and mass spectrometry.
In Vitro Evaluation of GABA-A Receptor Modulation
Objective: To assess the modulatory effects of the synthesized compound on GABA-A receptor function using electrophysiology.
Method: Patch-clamp electrophysiology on cultured primary neurons or HEK293 cells expressing recombinant GABA-A receptors.
Procedure:
-
Prepare whole-cell patch-clamp recordings from the cultured cells.
-
Apply a submaximal concentration of GABA (EC10-EC20) to elicit a baseline current.
-
Co-apply the synthesized compound at varying concentrations (e.g., 1 nM to 10 µM) with the same concentration of GABA.
-
Record the potentiation of the GABA-evoked current by the test compound.
-
Construct a concentration-response curve to determine the EC50 and maximal efficacy of the compound.
-
As a control, apply the compound in the absence of GABA to test for direct agonist activity.
In Vivo Behavioral Assessment in a Mouse Model of Anxiety
Objective: To evaluate the anxiolytic-like effects of the synthesized compound in a preclinical model.
Method: Elevated Plus Maze (EPM) test in adult male C57BL/6 mice.
Procedure:
-
Administer the synthesized compound or vehicle (e.g., intraperitoneally) to different groups of mice 30 minutes before the test.
-
Place each mouse in the center of the EPM, facing an open arm.
-
Record the behavior of the mouse for 5 minutes using a video tracking system.
-
Measure the time spent in the open arms and the number of entries into the open and closed arms.
-
An anxiolytic-like effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from the described experiments.
Table 1: Electrophysiological Data for a Hypothetical GABA-A Receptor Modulator
| Compound | EC50 (µM) for GABA Potentiation | Maximal Efficacy (% of GABA response) | Direct Agonist Activity (at 10 µM) |
| Synthesized Derivative | 0.5 | 150% | No |
| Diazepam (Control) | 0.1 | 200% | No |
Table 2: Behavioral Data from the Elevated Plus Maze Test
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (seconds) | Open Arm Entries | Total Arm Entries |
| Vehicle | - | 35 ± 5 | 8 ± 2 | 25 ± 4 |
| Synthesized Derivative | 1 | 60 ± 8 | 12 ± 3 | 26 ± 5 |
| Synthesized Derivative | 5 | 85 ± 10 | 15 ± 3 | 24 ± 4 |
| Diazepam (Control) | 2 | 95 ± 12 | 16 ± 4 | 23 ± 3 |
| *p < 0.05, **p < 0.01 compared to vehicle group (Student's t-test). Data are presented as mean ± SEM. |
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in neuroscience research.
Caption: Synthetic workflow for a novel neuroactive compound.
Caption: Allosteric modulation of the GABA-A receptor.
Caption: Drug discovery workflow for neuroactive compounds.
Conclusion
This compound represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in neuroscience. By leveraging the known pharmacology of carbamates and cyclopropyl-containing molecules, researchers can design and evaluate new chemical entities targeting key neuronal pathways involved in a range of neurological and psychiatric disorders. The protocols and conceptual frameworks presented here provide a foundation for initiating such research endeavors.
References
- 1. Buy this compound (EVT-1512994) | 177472-54-7 [evitachem.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meprobamate - Wikipedia [en.wikipedia.org]
- 5. Depressant - Wikipedia [en.wikipedia.org]
- 6. Novel cyclopropyl beta-amino acid analogues of pregabalin and gabapentin that target the alpha2-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate as a key building block in the synthesis of modern agrochemicals, with a particular focus on fungicides. The unique structural features of the cyclopropyl moiety, when incorporated into agrochemical candidates, can lead to enhanced biological activity and improved metabolic stability.
Introduction
This compound is a valuable bifunctional molecule containing a Boc-protected amine and a primary alcohol on a cyclopropane scaffold. This arrangement allows for sequential and selective chemical modifications, making it an ideal starting material for the synthesis of a variety of agrochemical classes. The cyclopropyl group, a bioisostere for phenyl rings and other larger groups, often imparts favorable properties to the final molecule, such as increased potency and optimized pharmacokinetics.
Application in Fungicide Synthesis: Succinate Dehydrogenase Inhibitors (SDHIs)
A prominent application of this building block is in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides. SDHIs are a critical class of fungicides that act by inhibiting Complex II in the mitochondrial respiratory chain of fungi, thereby disrupting their energy production. The primary synthetic strategy involves the conversion of this compound into a key cyclopropylamine intermediate, which is then coupled with a suitable carboxylic acid to form the final fungicidal molecule.
General Synthetic Pathway
The overall synthetic approach can be visualized as a multi-step process, starting with the deprotection of the Boc group, followed by oxidation of the alcohol to a carboxylic acid, and finally, amide coupling with a desired amine. Alternatively, and more commonly for SDHI synthesis, the building block is first converted to a cyclopropylamine intermediate which is then coupled with a pre-synthesized carboxylic acid moiety.
Caption: General workflow for the synthesis of SDHI fungicides.
Experimental Protocols
The following are detailed, representative protocols for the key transformations involved in the synthesis of a cyclopropyl-containing SDHI fungicide from this compound.
Protocol 1: Boc Deprotection to Yield trans-(2-hydroxymethyl)cyclopropylamine Hydrochloride
This procedure describes the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the corresponding amine hydrochloride salt.
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq). The substrate can be dissolved or suspended in the acidic solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the product will often precipitate as the hydrochloride salt. If not, the product can be precipitated by the addition of diethyl ether.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the collected solid under vacuum to obtain trans-(2-hydroxymethyl)cyclopropylamine hydrochloride.
Protocol 2: Amide Coupling to Synthesize a Pyrazole Carboxamide Fungicide
This protocol details the coupling of the cyclopropylamine intermediate with a pyrazole carboxylic acid, a common core structure in many SDHI fungicides.
Materials:
-
trans-(2-hydroxymethyl)cyclopropylamine hydrochloride
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate flask, suspend trans-(2-hydroxymethyl)cyclopropylamine hydrochloride (1.1 eq) in anhydrous DMF and add TEA (1.2 eq) to neutralize the salt and free the amine.
-
Add the free amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(trans-2-(hydroxymethyl)cyclopropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
Data Presentation
The following tables summarize key data for representative agrochemicals that can be synthesized using cyclopropyl building blocks.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 170299-53-3 | [1] |
| Molecular Formula | C₉H₁₇NO₃ | [1] |
| Molecular Weight | 187.24 g/mol | [1] |
| Appearance | Light yellow thick paste to solid | [2] |
| Storage Conditions | 0-8 °C | [2] |
Table 2: In Vitro Fungicidal Activity of Cyclopropyl-Containing Pyrazole Carboxamide SDHIs
| Compound ID | Target Pathogen | EC₅₀ (µg/mL) | Reference Fungicide (EC₅₀, µg/mL) | Reference |
| 7af | Alternaria porri | >100 | Carbendazol (0.99) | [3] |
| 7bc | Rhizoctonia solani | 81.72 | Carbendazol (1.00) | [3] |
| 7bg | Alternaria porri | 11.22 | Carbendazol (0.99) | [3] |
| 7bh | Cercospora petroselini | 6.99 | Carbendazol (0.96) | [3] |
| 7bi | Marssonina coronaria | 9.08 | Carbendazol (0.96) | [3] |
| 7ai | Rhizoctonia solani | 0.37 | Carbendazol (1.00) | [3] |
| 6i | Valsa mali | 1.77 | Boscalid (9.19) | [4] |
| 19i | Valsa mali | 1.97 | Boscalid (9.19) | [4] |
| 23i | Rhizoctonia solani | 3.79 | Not specified | [4] |
Mode of Action: Inhibition of Succinate Dehydrogenase
The fungicidal activity of the synthesized cyclopropyl-containing carboxamides is primarily due to the inhibition of the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain (Complex II).
Caption: Mechanism of action of cyclopropyl-SDHI fungicides.
SDH is composed of four subunits (SdhA, SdhB, SdhC, and SdhD). The binding site for SDHI fungicides is located at the interface of the SdhB, SdhC, and SdhD subunits, where the natural substrate, ubiquinone, binds. By occupying this site, the fungicide prevents the transfer of electrons from succinate to ubiquinone, which halts the entire electron transport chain and, consequently, ATP synthesis, leading to fungal cell death.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of novel agrochemicals. Its utility in the construction of potent SDHI fungicides has been highlighted, with clear synthetic pathways and a well-understood mode of action. The protocols and data presented herein provide a solid foundation for researchers and scientists in the field of agrochemical development to explore the potential of this and related cyclopropyl-containing scaffolds in the discovery of new and effective crop protection agents.
References
- 1. WO2010130767A2 - Fungicide pyrazole carboxamides derivatives - Google Patents [patents.google.com]
- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JP2016529304A - Method for synthesizing N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide derivatives - Google Patents [patents.google.com]
- 4. US5223526A - Pyrazole carboxanilide fungicides and use - Google Patents [patents.google.com]
Application Notes and Protocols for the Scale-up Synthesis of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate, a key building block in the development of novel therapeutic agents and agrochemicals.[1][2] The described methodology is designed for scalability, safety, and high-yield production in a laboratory or pilot plant setting. The protocol is divided into two main stages: the synthesis of the key intermediate, trans-2-aminocyclopropanemethanol, followed by its protection with a tert-butyloxycarbonyl (Boc) group.
Introduction
This compound (CAS No: 170299-53-3) is a valuable synthetic intermediate characterized by a rigid cyclopropane scaffold, a primary alcohol, and a protected amine functionality.[3] This unique combination of features makes it an attractive component in the design of complex molecules with potential biological activity. Its applications range from the synthesis of pharmaceutical ingredients to the development of novel agrochemicals. This protocol outlines a reliable and scalable method for its preparation.
Synthetic Pathway
The overall synthetic strategy involves a two-step sequence starting from a suitable cyclopropane precursor. A plausible and scalable approach begins with the reduction of a trans-cyclopropane-1,2-dicarboxylic acid derivative to the corresponding diol, followed by a sequence of reactions to introduce the amino group and finally protection to yield the target molecule. A more direct, though potentially less scalable in some contexts, route starts from a trans-2-substituted cyclopropylamine precursor. For the purpose of this protocol, we will focus on the final protection step, assuming the availability of the key intermediate, trans-2-aminocyclopropanemethanol.
Caption: Synthetic scheme for the final Boc-protection step.
Experimental Protocols
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| trans-2-Aminocyclopropanemethanol | ≥95% | Commercially Available |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade | Standard Supplier |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Standard Supplier |
| 1,4-Dioxane | Anhydrous | Standard Supplier |
| Water | Deionized | Laboratory Supply |
| Chloroform (CHCl₃) | ACS Grade | Standard Supplier |
| Hexanes | ACS Grade | Standard Supplier |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Supplier |
| Magnetic Stirrer with Hotplate | - | Standard Laboratory Equipment |
| Round-bottom flasks (various sizes) | - | Standard Laboratory Equipment |
| Ice-water bath | - | Standard Laboratory Equipment |
| Separatory funnel | - | Standard Laboratory Equipment |
| Rotary evaporator | - | Standard Laboratory Equipment |
| Vacuum pump | - | Standard Laboratory Equipment |
Scale-up Synthesis of this compound
This protocol is adapted from a similar procedure for a cyclopentene analogue and is designed for a 0.5 mole scale.[4]
-
Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer, dissolve 0.5 moles of trans-2-aminocyclopropanemethanol in a 2:1 mixture of 1,4-dioxane and water (1.5 L total volume).
-
Addition of Base: Add 0.6 moles of sodium bicarbonate to the solution.
-
Cooling: Cool the mixture in an ice-water bath with vigorous stirring.
-
Addition of (Boc)₂O: To the cooled and stirred suspension, add 0.55 moles of di-tert-butyl dicarbonate in one portion.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a minimum of 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to a volume of approximately 500 mL.
-
Work-up - Extraction: Transfer the resulting slurry to a 2 L separatory funnel. Add 400 mL of chloroform and separate the layers. Extract the aqueous layer with five additional 400 mL portions of chloroform.
-
Work-up - Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under vacuum to yield the crude product as an oil.
-
Purification: To remove residual chloroform, dissolve the oil in hexanes and re-concentrate under vacuum. The product may crystallize upon standing or can be further purified by trituration with cold hexanes followed by filtration to afford a crystalline solid.
-
Drying: Dry the final product under vacuum to a constant weight.
Data Presentation
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | White to off-white crystalline solid or oil |
| Molecular Formula | C₉H₁₇NO₃ |
| Molecular Weight | 187.24 g/mol [3] |
| Purity (by NMR/GC-MS) | >97% |
| Storage Conditions | Store at 2-8°C under an inert atmosphere |
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with care.
-
Chloroform is a hazardous solvent. Avoid inhalation and skin contact.
-
Di-tert-butyl dicarbonate is a solid that can cause irritation. Handle with care.
Conclusion
The provided protocol offers a detailed and scalable method for the synthesis of this compound. The procedure is robust and utilizes readily available reagents and standard laboratory equipment, making it suitable for both academic and industrial research settings. The final product is obtained in high yield and purity, ready for use in subsequent synthetic transformations.
References
- 1. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Application Notes and Protocols for the Purification of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
Introduction
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its purity is critical for the success of subsequent synthetic steps and for ensuring the quality of the final product. This document provides detailed protocols for the purification of this compound using common laboratory techniques: recrystallization and column chromatography. The information is intended for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is essential for selecting the appropriate purification method and conditions.
| Property | Value | Reference |
| CAS Number | 170299-53-3 | [1][3] |
| Molecular Formula | C9H17NO3 | [1][4] |
| Molecular Weight | 187.24 g/mol | [1][4] |
| Appearance | Light yellow thick paste to solid / White solid | [1][4] |
| Solubility | Soluble in organic solvents such as dichloromethane and ethanol. | [2] |
| Storage Conditions | 0-8°C | [1][4] |
Purification Techniques: A Comparative Overview
The choice of purification technique depends on the nature and quantity of impurities, the desired final purity, and the scale of the operation. Below is a summary of expected outcomes from two common purification methods.
| Technique | Purity Achieved (GC) | Expected Yield | Throughput | Primary Impurities Removed |
| Recrystallization | >98% | 70-90% | High | Starting materials, non-polar byproducts |
| Column Chromatography | >99% | 60-85% | Low to Medium | Polar and non-polar byproducts, closely related impurities |
Experimental Protocols
Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent mixture at different temperatures. This method is effective for removing small amounts of impurities.
Protocol:
-
Solvent Selection: Based on the solubility of similar carbamates, a non-polar solvent or a mixture of a polar and non-polar solvent is recommended.[5] A mixture of ethyl acetate and hexane is a good starting point.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate. The temperature should be kept below the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy (the point of saturation).
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator (0-4°C) for several hours to facilitate complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Workflow for Recrystallization:
Caption: Recrystallization Workflow.
Purification by Column Chromatography
Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating complex mixtures or achieving very high purity.
Protocol:
-
Stationary Phase Selection: Silica gel is a common and effective stationary phase for the purification of moderately polar compounds like carbamates.
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound. A gradient elution may be necessary for complex mixtures.
-
Column Packing: Prepare a silica gel slurry in the initial mobile phase (e.g., 10% ethyl acetate in hexane) and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. If a gradient is used, gradually increase the proportion of the more polar solvent (e.g., from 10% to 50% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Workflow for Column Chromatography:
Caption: Column Chromatography Workflow.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care as they are flammable and can be harmful if inhaled or absorbed through the skin.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before starting any work.
Conclusion
The protocols described in this document provide a comprehensive guide for the purification of this compound. The choice between recrystallization and column chromatography will depend on the specific requirements of the research or development project. For achieving the highest purity, a combination of both techniques may be employed, using column chromatography first, followed by recrystallization of the pooled fractions.
References
Application Note: Analytical Characterization of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analytical characterization of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate, a key intermediate in pharmaceutical synthesis. The methods described herein are essential for confirming the identity, purity, and stability of this compound, ensuring its suitability for further use in drug discovery and development pipelines. This guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.
Introduction
This compound (CAS No. 170299-53-3) is a carbamate derivative featuring a cyclopropane ring, a hydroxymethyl group, and a tert-butyl carbamate moiety.[1] Its stereochemistry plays a significant role in its reactivity and biological interactions.[1] Accurate and comprehensive analytical characterization is paramount to guarantee the quality and consistency of this compound in research and manufacturing. This note provides a suite of analytical methods to achieve this.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO₃ | [1][2] |
| Molecular Weight | 187.24 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Solubility | Soluble in organic solvents such as dichloromethane and ethanol. | |
| Purity (by GC) | ≥ 97% | [2] |
Analytical Methods and Protocols
This section details the experimental protocols for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the chemical structure of the target compound.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual CDCl₃ signal at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Record the spectrum using a proton-decoupled pulse sequence.
-
Reference the spectrum to the CDCl₃ signal at 77.16 ppm.
-
Expected ¹H and ¹³C NMR Data:
The expected chemical shifts and multiplicities for this compound are summarized in Table 2.
Table 2: ¹H and ¹³C NMR Data for this compound in CDCl₃
| ¹H NMR | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J Hz) |
| H (Hydroxymethyl) | 3.87 – 3.78 | m | 1H | |
| H (Hydroxymethyl) | 3.73 – 3.63 | m | 2H | |
| H (Cyclopropyl) | 3.40 – 3.26 | m | 2H | |
| H (tert-Butyl) | 1.46 | s | 9H | |
| H (Cyclopropyl) | 1.99 – 1.73 | m | 4H | |
| H (Cyclopropyl) | 1.67 – 1.48 | m | 3H | |
| H (Cyclopropyl) | 1.45 – 1.32 | m | 1H | |
| ¹³C NMR | Chemical Shift (δ ppm) | |||
| C=O (Carbamate) | 155.0 | |||
| C (tert-Butyl quaternary) | 79.3 | |||
| CH₂ (Hydroxymethyl) | 62.8 | |||
| CH (Cyclopropyl) | 56.9 | |||
| CH (Cyclopropyl) | 46.4 | |||
| CH₂ (Cyclopropyl) | 31.0 | |||
| CH₂ (Cyclopropyl) | 30.6 | |||
| CH (Cyclopropyl) | 29.3 | |||
| CH₃ (tert-Butyl) | 28.7 | |||
| CH₂ (Cyclopropyl) | 23.6 |
Note: The data presented is based on literature values and may vary slightly depending on the experimental conditions.
Workflow for NMR Analysis:
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Protocol for IR Analysis:
-
Sample Preparation: A small amount of the neat sample is placed directly on the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Expected IR Absorption Bands:
The characteristic IR absorption bands for this compound are listed in Table 3.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3428 (broad) |
| N-H (Carbamate) | Stretching | ~3350 |
| C-H (Alkyl) | Stretching | 2971, 2872 |
| C=O (Carbamate) | Stretching | 1692 |
| C-N | Stretching | ~1251 |
| C-O | Stretching | ~1169 |
Note: The data presented is based on literature values.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Proposed Protocol for MS Analysis:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
Obtain high-resolution mass spectrometry (HRMS) data for accurate mass determination.
-
Expected Mass Spectrometry Data:
The expected molecular ion and major fragments are shown in Table 4. The fragmentation of Boc-protected amines often involves the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (101 Da).
Table 4: Expected m/z Values in ESI-MS
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₉H₁₈NO₃⁺ | 188.1281 | Protonated molecule |
| [M+Na]⁺ | C₉H₁₇NNaO₃⁺ | 210.1101 | Sodium adduct |
| [M-C₄H₈+H]⁺ | C₅H₁₀NO₃⁺ | 132.0655 | Loss of isobutylene |
| [M-Boc+H]⁺ | C₄H₈NO⁺ | 86.0600 | Loss of the Boc group |
Proposed Fragmentation Pathway:
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for assessing the purity of the compound.
Proposed Protocol for HPLC Analysis:
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program:
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of 1 mg/mL.
Expected Results:
Under these conditions, this compound is expected to elute as a single major peak. The retention time and peak purity should be determined.
Workflow for HPLC Purity Analysis:
Elemental Analysis
Elemental analysis is used to determine the elemental composition of the compound, providing further confirmation of its empirical formula.
Protocol for Elemental Analysis:
-
Sample Preparation: A precisely weighed sample (2-3 mg) is submitted for analysis.
-
Instrumentation: An elemental analyzer capable of determining Carbon (C), Hydrogen (H), and Nitrogen (N).
Theoretical Elemental Composition:
The theoretical elemental composition for C₉H₁₇NO₃ is presented in Table 5. Experimental values should be within ±0.4% of the theoretical values.
Table 5: Elemental Composition of C₉H₁₇NO₃
| Element | Theoretical % |
| Carbon (C) | 57.73 |
| Hydrogen (H) | 9.15 |
| Nitrogen (N) | 7.48 |
| Oxygen (O) | 25.64 |
Summary of Analytical Data
The following table provides a comprehensive summary of the analytical data for the characterization of this compound.
Table 6: Summary of Analytical Characterization Data
| Analytical Technique | Parameter | Observed/Expected Value |
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shifts (δ ppm) | See Table 2 |
| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shifts (δ ppm) | See Table 2 |
| IR (ATR) | Key Absorptions (cm⁻¹) | 3428, 2971, 2872, 1692, 1251, 1169 |
| HRMS (ESI+) | [M+H]⁺ | Calculated: 188.1281 |
| HPLC | Purity | >97% (expected) |
| Elemental Analysis | %C, %H, %N | Theoretical: C, 57.73; H, 9.15; N, 7.48 |
Conclusion
The analytical methods and protocols outlined in this application note provide a robust framework for the comprehensive characterization of this compound. Adherence to these methodologies will ensure the reliable identification and purity assessment of this important pharmaceutical intermediate, thereby supporting the advancement of drug discovery and development programs.
References
Application Note: NMR Characterization of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
Abstract
This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The protocols outlined herein describe the sample preparation, instrumentation, and data acquisition parameters for obtaining high-quality ¹H and ¹³C NMR spectra. The provided data tables of chemical shifts and coupling constants will serve as a valuable reference for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of this and structurally related molecules.
Introduction
This compound (CAS No. 170299-53-3) is a carbamate derivative featuring a trans-substituted cyclopropane ring.[1][2] This structural motif is of significant interest in medicinal chemistry due to its potential to impart unique conformational constraints and metabolic stability to drug candidates. Accurate structural elucidation and purity assessment are critical for its application in multi-step syntheses. NMR spectroscopy is the premier analytical technique for the unambiguous determination of the chemical structure and purity of small molecules. This application note presents a comprehensive NMR characterization of this compound.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The spectra were recorded in deuterated chloroform (CDCl₃) at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~5.23 | br s | - | 1H | NH |
| ~3.66 | m | - | 2H | -CH₂OH |
| ~3.26 | m | - | 1H | CH-NH |
| ~2.75 | s | - | 1H | OH |
| 1.43 | s | - | 9H | C(CH₃)₃ |
| ~0.9 - 1.1 | m | - | 1H | Cyclopropyl CH |
| ~0.4 - 0.6 | m | - | 2H | Cyclopropyl CH₂ |
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 156.84 | C=O (Carbamate) |
| 79.62 | C(CH₃)₃ |
| 62.09 | -CH₂OH |
| ~43.00 | CH-NH |
| 28.35 | C(CH₃)₃ |
| ~16-18 | Cyclopropyl CH |
| ~12-14 | Cyclopropyl CH₂ |
Note: The chemical shifts for the cyclopropyl protons and carbons are approximate and may require 2D NMR techniques for precise assignment.
Experimental Protocols
Materials and Equipment
-
This compound (Purity ≥ 97%)
-
Deuterated chloroform (CDCl₃, 99.8 atom % D) with 0.03% (v/v) tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
-
400 MHz NMR Spectrometer
Sample Preparation
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is sufficient for the instrument's detector (typically ~4-5 cm).
NMR Data Acquisition
¹H NMR Spectroscopy
-
Spectrometer: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.096 s
-
Spectral Width: 8278 Hz (20.6 ppm)
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Spectroscopy
-
Spectrometer: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse program (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.306 s
-
Spectral Width: 23810 Hz (236.7 ppm)
-
Referencing: CDCl₃ at 77.16 ppm.
Mandatory Visualization
Caption: Workflow for the NMR characterization of chemical compounds.
Discussion
The ¹H NMR spectrum shows characteristic signals for the tert-butyl group as a sharp singlet at 1.43 ppm. The protons of the hydroxymethyl group and the proton attached to the nitrogen-bearing carbon of the cyclopropane ring appear as multiplets in the downfield region, indicative of complex spin-spin coupling. The broad singlet at approximately 5.23 ppm is characteristic of the carbamate N-H proton. The presence of a singlet for the hydroxyl proton suggests a relatively slow exchange with any residual water in the solvent.
The ¹³C NMR spectrum confirms the presence of all nine carbon atoms in the molecule. The carbonyl carbon of the carbamate group is observed at 156.84 ppm. The quaternary and methyl carbons of the tert-butyl group appear at 79.62 and 28.35 ppm, respectively. The carbon of the hydroxymethyl group is found at 62.09 ppm. The signals for the cyclopropyl carbons are located in the upfield region, as expected for strained ring systems.
Conclusion
This application note provides a standardized protocol for the NMR characterization of this compound. The presented ¹H and ¹³C NMR data are essential for the structural verification and purity assessment of this important synthetic intermediate. The detailed experimental procedures will enable researchers to obtain reproducible and high-quality NMR data, facilitating their research and development activities.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Boc Protection for Cyclopropylamines
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the tert-butoxycarbonyl (Boc) protection of cyclopropylamines, a common procedure in pharmaceutical and chemical research.
Frequently Asked Questions (FAQs)
Q1: My Boc protection of cyclopropylamine is incomplete or failing. What are the most common causes?
Several factors can lead to poor outcomes in the Boc protection of cyclopropylamines:
-
Low Nucleophilicity/Steric Hindrance : Cyclopropylamines can be sterically hindered, which slows down the rate of reaction with di-tert-butyl dicarbonate ((Boc)₂O).[1][2]
-
Poor Solubility : If the cyclopropylamine starting material, especially if it's a salt, is not fully dissolved in the reaction solvent, the reaction will be slow or incomplete.[1]
-
Inappropriate Base : While not always required, a base is often used to neutralize acidic byproducts. The choice and amount of base are critical. Common options include triethylamine (TEA), sodium hydroxide (NaOH), and 4-dimethylaminopyridine (DMAP).[1]
-
Hydrolysis of (Boc)₂O : In aqueous conditions, (Boc)₂O can hydrolyze. While the reaction with an amine is typically faster, prolonged reaction times in water without a sufficient excess of the anhydride can reduce yields.[1]
-
Side Reactions : In some cases, side reactions can consume starting material. Using a strong base can sometimes lead to the formation of isocyanates or urea derivatives.[1]
Q2: How can I improve the reaction yield and rate for a sterically hindered cyclopropylamine?
To optimize the reaction, consider the following adjustments:
-
Increase Temperature : Gently heating the reaction to 40-55°C can significantly increase the rate for less reactive amines.[3][4] Avoid excessive heat, which can cause (Boc)₂O to decompose.[5]
-
Use a Catalyst : Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can dramatically accelerate the reaction, especially for hindered or weakly nucleophilic amines.[2][6]
-
Solvent Choice : Alcoholic solvents like methanol can greatly enhance the reaction rate, even without a base.[7] For starting materials with poor solubility, using a water/THF or water/acetone mixture can be effective.[1][8]
-
Adjust Stoichiometry : Using a slight excess (1.1-1.5 equivalents) of (Boc)₂O can help drive the reaction to completion. However, a large excess may lead to the formation of di-Boc byproducts.[1]
Q3: I'm observing multiple products in my reaction mixture. What could they be?
The formation of multiple products can often be attributed to:
-
N,N-di-Boc Formation : Over-reaction, especially under forcing conditions or with a large excess of (Boc)₂O, can lead to the formation of a di-Boc protected amine.[1] This can be minimized by using a stoichiometric amount of (Boc)₂O and carefully monitoring reaction progress via TLC or LCMS.
-
Reaction with Other Functional Groups : If your substrate contains other nucleophilic groups, such as hydroxyls or thiols, they may also react with (Boc)₂O. Careful control of reaction conditions is necessary to ensure chemoselectivity.[1]
Q4: What is the best workup procedure for a Boc protection reaction?
A typical workup involves these steps:
-
Quench the Reaction : If necessary, quench any unreacted (Boc)₂O by adding a small amount of a nucleophilic amine (like N,N-dimethylethylenediamine) or simply by adding water.[1]
-
Solvent Removal : If a volatile organic solvent was used, remove it under reduced pressure.
-
Extraction : Dilute the residue with water and extract the Boc-protected product with an organic solvent like ethyl acetate or dichloromethane.
-
Washing : Wash the combined organic layers with a weak acid (e.g., 0.1 N HCl) to remove any unreacted amine and base, followed by a saturated sodium bicarbonate solution and brine.[9]
-
Drying and Concentration : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography if necessary.
Troubleshooting and Optimization Workflow
The following diagram outlines a logical workflow for troubleshooting and optimizing the Boc protection of cyclopropylamines.
Caption: Troubleshooting workflow for incomplete Boc protection.
Data on Reaction Conditions
The selection of solvent, base, and temperature significantly impacts the outcome of the Boc protection. The following table summarizes common conditions and their typical applications.
| Parameter | Condition | Typical Application / Observation | Yield | Reference(s) |
| Solvent | THF, Acetonitrile (ACN) | Standard for many amines; good general-purpose organic solvents. | Good-Excellent | [1][3] |
| Methanol (MeOH) | Accelerates reaction for weakly nucleophilic amines, often without a base. | Excellent | [7] | |
| Water / THF (1:1) | Improves solubility of amine salts or zwitterionic compounds. | Good-Excellent | [1][3] | |
| Water / Acetone | "Green" catalyst-free conditions; effective for many amines. | Excellent | [8] | |
| Dichloromethane (DCM) | Common solvent, often used with a base like TEA or DMAP. | Good-Excellent | [6] | |
| Base | Triethylamine (TEA) | Standard organic base to scavenge acid byproduct. | Good-Excellent | [1][4] |
| NaOH / NaHCO₃ (aq.) | Effective in aqueous or biphasic systems. | Good-Excellent | [3][10] | |
| DMAP (catalytic) | Greatly accelerates reactions for hindered or deactivated amines. | Excellent | [2][6] | |
| None (Neat or in H₂O/MeOH) | Possible for highly nucleophilic amines or under specific conditions. | Varies | [7][8] | |
| Temperature | Room Temperature (20-25°C) | Sufficient for most non-hindered primary and secondary amines. | Good-Excellent | [3][8] |
| Moderate Heat (40-55°C) | Recommended for hindered amines like cyclopropylamine to increase rate. | Excellent | [3][4] |
Experimental Protocols
Protocol 1: Standard Conditions with DMAP Catalyst (for Hindered Amines)
This protocol is recommended for sterically challenging cyclopropylamines.
Caption: Experimental workflow for Boc protection using a DMAP catalyst.
Methodology:
-
To a solution of the cyclopropylamine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add 4-dimethylaminopyridine (DMAP, 0.05-0.1 eq).[2]
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) portion-wise to the stirred solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC. If the reaction is slow, gentle heating to 40°C can be applied.[3]
-
Once complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 0.1 N HCl, saturated aqueous NaHCO₃, and brine.[9]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to provide the N-Boc-cyclopropylamine. Purify by column chromatography if needed.
Protocol 2: Aqueous Conditions for Improved Solubility
This method is ideal if the cyclopropylamine starting material is a salt or has poor solubility in organic solvents.
Methodology:
-
Dissolve the cyclopropylamine (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.
-
Cool the mixture to 0°C in an ice bath.
-
Add (Boc)₂O (1.1 eq) and allow the reaction to warm to room temperature while stirring vigorously for 2-4 hours.
-
Upon completion, extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the product.
Protocol 3: Accelerated Method Using Methanol
This protocol leverages the catalytic effect of alcoholic solvents for a potentially faster, base-free reaction.[7]
Methodology:
-
Dissolve the cyclopropylamine (1.0 eq) in methanol (0.5 M).
-
Add (Boc)₂O (1.1 eq) to the solution.
-
Stir at room temperature for 1-6 hours, monitoring by TLC. The reaction is often significantly faster than in aprotic solvents.[7]
-
Remove the methanol under reduced pressure.
-
Perform a standard aqueous workup as described in Protocol 1 (steps 5-6) to isolate the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward synthesis involves the protection of the primary amine of trans-2-(aminomethyl)cyclopropanemethanol with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in a suitable solvent, often with the addition of a base to facilitate the reaction.
Q2: What are the primary byproducts I should be aware of during this synthesis?
The main byproducts encountered during the synthesis of this compound include:
-
cis-Tert-butyl (2-hydroxymethyl)cyclopropylcarbamate: The geometric isomer of the desired product.
-
Di-Boc protected byproduct: A molecule where two Boc groups have attached to the nitrogen atom of the starting material.
-
Unreacted starting materials: Residual trans-2-(aminomethyl)cyclopropanemethanol and di-tert-butyl dicarbonate.
-
Byproducts from Boc-anhydride decomposition: Primarily tert-butanol.
Q3: How can I detect the presence of these byproducts?
A combination of analytical techniques is recommended for accurate byproduct detection:
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for separating the cis and trans isomers. A chiral column may be required for optimal separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile impurities such as tert-butanol and unreacted starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the di-Boc protected byproduct and confirm the structure of the desired product and other impurities.
Q4: What are the key factors influencing the formation of the cis-isomer?
The presence of the cis-isomer in the final product often originates from impurities in the starting material, trans-2-(aminomethyl)cyclopropanemethanol. It is crucial to source high-purity starting materials with a low percentage of the cis-isomer.
Q5: What reaction conditions favor the formation of the di-Boc protected byproduct?
The formation of the di-Boc byproduct is more likely under the following conditions:
-
Use of a strong base: Strong bases can deprotonate the already formed mono-Boc protected amine, increasing its nucleophilicity and promoting a second reaction with Boc₂O.[1]
-
Excess of Boc₂O: A significant excess of the protecting agent increases the probability of a second addition.
-
Less sterically hindered primary amines: Amines with less steric hindrance are more susceptible to di-Boc formation.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired trans-Isomer
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC) or HPLC. If the reaction has stalled, consider increasing the reaction time or temperature moderately. |
| Suboptimal Reaction Conditions | The choice of solvent and base can significantly impact the yield. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. Weak bases like triethylamine (TEA) or sodium bicarbonate are generally preferred over strong bases to minimize side reactions. |
| Impure Starting Materials | Use high-purity trans-2-(aminomethyl)cyclopropanemethanol and di-tert-butyl dicarbonate. Impurities in the starting amine can lead to the formation of unwanted byproducts, reducing the yield of the desired product. |
| Hydrolysis of Boc Anhydride | If using aqueous conditions, ensure the reaction is not unnecessarily prolonged, as di-tert-butyl dicarbonate can hydrolyze in the presence of water.[2] |
Problem 2: High Percentage of cis-Isomer in the Final Product
| Potential Cause | Suggested Solution |
| Contaminated Starting Material | The most likely source of the cis-isomer is the starting material. Analyze the purity of the trans-2-(aminomethyl)cyclopropanemethanol using a suitable analytical method like chiral HPLC or GC to determine the initial isomer ratio. Source a higher purity starting material if necessary. |
| Isomerization during Reaction | While less common under standard Boc protection conditions, isomerization is a possibility. Ensure the reaction temperature is not excessively high. |
| Co-elution during Purification | The cis and trans isomers may have similar polarities, making separation by standard column chromatography challenging. Utilize a high-resolution separation technique like preparative HPLC with a suitable column to isolate the desired trans-isomer. |
Problem 3: Presence of a Significant Amount of Di-Boc Protected Byproduct
| Potential Cause | Suggested Solution |
| Use of a Strong Base | Avoid strong bases like 4-(dimethylaminopyridine) (DMAP) in large quantities, as they can promote the formation of the di-Boc byproduct.[1] If a base is necessary, use a weaker, non-nucleophilic base like triethylamine (TEA). |
| Excessive Boc₂O | Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of di-tert-butyl dicarbonate.[3] |
| Reaction Temperature | Running the reaction at elevated temperatures can sometimes favor the formation of the di-Boc product. Maintain a controlled temperature, typically room temperature. |
| Concentration | Perform the reaction at a moderate concentration. High concentrations of reactants can increase the likelihood of the di-Boc side reaction. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
-
Dissolution of Starting Material: In a round-bottom flask, dissolve trans-2-(aminomethyl)cyclopropanemethanol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran). The typical concentration is between 0.1 and 0.5 M.
-
Addition of Base (Optional but Recommended): Add a non-nucleophilic base such as triethylamine (1.2 eq) to the solution.
-
Addition of Boc Anhydride: To the stirred solution, slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using TLC or HPLC. The reaction is typically complete within 1-4 hours.
-
Workup:
-
Once the reaction is complete, quench any excess Boc₂O by adding a small amount of water or a primary amine scavenger.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a dilute aqueous acid solution (e.g., 0.5 M HCl) to remove the base and any unreacted starting amine.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
Troubleshooting guide for the synthesis of cyclopropyl-containing compounds
Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopropyl-containing compounds. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides & FAQs
Simmons-Smith Cyclopropanation
Question: My Simmons-Smith reaction is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?
Answer: Low or no yield in a Simmons-Smith reaction is a frequent issue that can often be traced back to the quality of reagents or reaction conditions.[1] Key factors to investigate include:
-
Inactive Zinc-Copper Couple: The activity of the zinc reagent is a primary factor for a successful reaction.[1] Ensure it is freshly prepared and properly activated. The use of ultrasound can aid in its activation.[1]
-
Poor Quality Diiodomethane: Impurities in diiodomethane can inhibit the reaction. It is recommended to use freshly distilled or high-purity diiodomethane.[1]
-
Presence of Moisture or Air: The Simmons-Smith reaction is sensitive to atmospheric conditions.[1] All glassware should be thoroughly oven-dried, and the reaction should be conducted under an inert atmosphere, such as argon or nitrogen.[1]
-
Low Substrate Reactivity: Electron-deficient alkenes can be less reactive. In such cases, consider employing more reactive reagent systems like the Furukawa (diethylzinc and diiodomethane) or Shi modifications.[1]
Here is a logical workflow to troubleshoot low conversion in your Simmons-Smith reaction:
Caption: Troubleshooting workflow for low yield in Simmons-Smith reactions.
Question: I'm observing significant side reactions in my Simmons-Smith cyclopropanation. What are the common byproducts and how can I minimize them?
Answer: Side reactions in Simmons-Smith cyclopropanation can reduce the yield of the desired product and complicate purification. Common side reactions include:
-
Methylation of Heteroatoms: The electrophilic nature of the zinc carbenoid can lead to the methylation of alcohols and other heteroatoms present in the substrate.[1][2] This is more likely to occur with an excess of the Simmons-Smith reagent or prolonged reaction times.[1] To mitigate this, use a minimal excess of the reagent and monitor the reaction progress to avoid unnecessarily long reaction times.[1]
-
Formation of Zinc Iodide (ZnI2) Adducts: The byproduct ZnI2 is a Lewis acid and can coordinate with sensitive functional groups, potentially leading to decomposition of the product.[2] Adding an excess of diethylzinc (Et2Zn) can scavenge the ZnI2.[2] Alternatively, quenching the reaction with pyridine can also sequester ZnI2.[2]
| Side Product | Cause | Mitigation Strategy |
| Methylated byproducts | Excess Simmons-Smith reagent, prolonged reaction time.[1] | Use minimal excess of reagent, monitor reaction closely.[1] |
| Product decomposition | Lewis acidity of ZnI2 byproduct.[2] | Add excess Et2Zn or quench with pyridine.[2] |
Metal-Catalyzed Cyclopropanation
Question: My transition metal-catalyzed cyclopropanation with a diazo compound is giving a low yield. What should I investigate?
Answer: Low yields in these reactions often point towards issues with the catalyst or the highly reactive diazo compound.
-
Catalyst Deactivation: The metal catalyst, often rhodium or copper-based, can be sensitive and prone to deactivation. Ensure the catalyst is of high quality and handled under appropriate inert conditions.
-
Diazo Compound Decomposition: Diazo compounds are energetic and can decompose, especially in the presence of acid impurities. They are also toxic and potentially explosive, often being generated in situ.[3]
-
Side Reactions of the Diazo Compound: A common side reaction is the formation of polymethylene from the self-reaction of diazomethane.[3] Slow addition of the diazo compound to the reaction mixture can help minimize this.[3] Another potential side reaction is the 1,3-dipolar cycloaddition with the alkene to form a pyrazoline.[3]
Caption: Reaction pathways in metal-catalyzed cyclopropanation with diazo compounds.
Kulinkovich Reaction
Question: I am struggling to get a good yield in my Kulinkovich reaction for the synthesis of cyclopropanols. What are the critical parameters to control?
Answer: The Kulinkovich reaction, which synthesizes cyclopropanols from esters and Grignard reagents in the presence of a titanium alkoxide, can be sensitive to reaction conditions.
-
Grignard Reagent Quality: The use of a freshly prepared and accurately titrated Grignard reagent is crucial for success.
-
Titanium Catalyst Quality: The titanium(IV) isopropoxide should be of high quality, as impurities can affect the catalytic cycle.[4]
-
Stoichiometry: The ratio of the Grignard reagent to the titanium catalyst is critical. An incorrect ratio can lead to the formation of side products.[5]
-
Temperature Control: The reaction is often initiated at low temperatures (e.g., -78 °C) with slow, dropwise addition of the Grignard reagent.[4] Careful temperature control throughout the reaction is important for achieving high yields.
| Parameter | Recommendation | Rationale |
| Grignard Reagent | Freshly prepared and titrated | Ensures accurate stoichiometry and reactivity. |
| Titanium Catalyst | High purity | Impurities can interfere with the catalytic cycle.[4] |
| Stoichiometry | Precise control of Grignard:Ti ratio | Incorrect ratios can lead to side reactions.[5] |
| Temperature | Low initial temperature with slow addition | Controls the exothermic reaction and minimizes side product formation.[4] |
Synthesis of Cyclopropylamines
Question: I am synthesizing a cyclopropylamine and facing issues with low yield and impurities. What are the common challenges?
Answer: The synthesis of cyclopropylamines can present several challenges, including the potential for side reactions and difficulties during workup.
-
Side Reactions: In methods like the Hofmann degradation of cyclopropanecarboxamide, side reactions such as the formation of dicyclopropylurea can occur.[6] Making the intermediate product strongly basic before initiating the reaction can help to avoid this.[6]
-
Product Volatility and Solubility: Cyclopropylamine is volatile (boiling point ~50 °C) and water-miscible.[6] This can lead to significant product loss during solvent removal and extraction steps.[6] Careful handling during the workup is essential.
-
Ring Opening: The cyclopropane ring is strained and can be susceptible to ring-opening under harsh conditions, potentially leading to impurities like n-propylamine.[6]
Experimental Protocols
Key Experiment: Simmons-Smith Cyclopropanation of Cyclohexene
This protocol describes the cyclopropanation of cyclohexene using a freshly prepared zinc-copper couple.[1]
Materials:
-
Zinc dust
-
Copper(I) cyanide
-
Cyclohexene
-
Diiodomethane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and a nitrogen inlet, add zinc dust and copper(I) cyanide. Heat the mixture under a stream of nitrogen to activate the zinc-copper couple.
-
Reaction Setup: After cooling to room temperature, add anhydrous diethyl ether to the activated zinc-copper couple. Add a solution of cyclohexene in anhydrous diethyl ether.
-
Addition of Diiodomethane: Slowly add a solution of diiodomethane in anhydrous diethyl ether to the stirred suspension. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[1]
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous NH4Cl solution.[1]
-
Extraction and Purification: Extract the aqueous layer with diethyl ether.[1] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1] The crude product can be further purified by column chromatography on silica gel.
Caption: Experimental workflow for a typical Simmons-Smith cyclopropanation.
References
Technical Support Center: Synthesis of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
Welcome to the technical support center for the synthesis of tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields during the synthesis of this key pharmaceutical intermediate.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and troubleshooting advice for potential issues encountered during the synthesis. The synthesis is generally approached via two main routes: Route A: Cyclopropanation of a Boc-protected allylic amine followed by hydroboration-oxidation. Route B: Esterification of trans-carboxycyclopropanemethanol, followed by Curtius rearrangement and subsequent trapping with tert-butanol.
A third, less common approach, involves the reaction of a suitable cyclopropyl alcohol derivative with tert-butyl carbamate.[3]
General Questions
Q1: What are the primary synthetic routes to prepare this compound?
A1: The two most common synthetic strategies are:
-
Route A: Starting from a Boc-protected allylamine, a cyclopropanation reaction (e.g., Simmons-Smith) is performed, followed by hydroboration-oxidation of the resulting alkene to yield the target primary alcohol.
-
Route B: This route begins with a trans-cyclopropanedicarboxylic acid monoester. The carboxylic acid is converted to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. This intermediate is subsequently trapped with tert-butanol to form the Boc-protected amine. The ester group is then reduced to the primary alcohol.
Troubleshooting: Boc Protection
Q2: I am observing a low yield during the Boc protection of my starting amine. What are the possible causes and solutions?
A2: Low yields in Boc protection can stem from several factors. Key areas to troubleshoot include the nucleophilicity of the amine, the choice of base, and reaction conditions.
Troubleshooting Boc Protection Issues
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction due to low amine nucleophilicity. | Increase reaction temperature moderately (e.g., to 40°C). Consider using a more reactive Boc-donating reagent or adding a catalyst like DMAP. |
| Decomposition of Boc anhydride. | Avoid excessive heat. Ensure the reaction is performed under anhydrous conditions if possible, as water can hydrolyze the anhydride. | |
| Suboptimal base selection. | Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. For less reactive amines, a stronger, non-nucleophilic base might be beneficial. | |
| Side Product Formation | Di-Boc protection (formation of N,N-(Boc)2). | Use a stoichiometric amount of Boc anhydride and monitor the reaction closely by TLC or LC-MS to avoid over-reaction. |
| Reaction with other nucleophilic groups. | If your substrate has other nucleophiles (e.g., hydroxyl groups), consider protecting them first or use milder reaction conditions. |
A general workflow for troubleshooting Boc protection is illustrated below.
Caption: Troubleshooting workflow for low yield in Boc protection.
Troubleshooting: Simmons-Smith Cyclopropanation
Q3: My Simmons-Smith cyclopropanation of Boc-allylamine is giving a low yield of the desired cyclopropane. How can I optimize this step?
A3: The Simmons-Smith reaction is sensitive to the preparation of the zinc-copper couple and the reaction conditions. The electrophilic nature of the carbenoid means that electron-rich alkenes react faster.[2]
Optimizing Simmons-Smith Cyclopropanation
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Inactive zinc-copper couple. | Ensure the zinc dust is activated properly. This can be done by washing with HCl, followed by water, ethanol, and ether, then drying under vacuum. |
| Poor quality of diiodomethane. | Use freshly distilled or high-purity diiodomethane. | |
| Reaction temperature is too high or too low. | The reaction is often performed at room temperature or with gentle heating. Optimization of the temperature may be required for your specific substrate. | |
| Diastereoselectivity Issues | Steric hindrance. | The stereochemistry of the starting alkene will be retained in the product. Ensure the starting material is of the desired stereoisomer. |
The general mechanism for the Simmons-Smith reaction is depicted below.
Caption: Simplified mechanism of the Simmons-Smith reaction.
Troubleshooting: Reduction of the Ester/Carboxylic Acid
Q4: I am having trouble with the reduction of the cyclopropanecarboxylic acid or its ester to the corresponding alcohol. What are some common issues?
A4: The reduction of cyclopropanecarboxylic acids and their esters can be challenging due to steric hindrance and the potential for ring-opening side reactions.
Troubleshooting the Reduction Step
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reduction. | Use a stronger reducing agent like LiAlH₄. If using borane (BH₃), ensure anhydrous conditions and consider longer reaction times or slightly elevated temperatures.[4] |
| Ring-opening side reactions. | Use milder reducing agents if possible, although this may lead to incomplete reduction. Low temperatures can help minimize side reactions. | |
| Difficult Purification | Contamination with reducing agent byproducts. | Careful quenching of the reaction is crucial. For LiAlH₄, a Fieser workup (sequential addition of water, NaOH solution, and more water) is recommended. |
The choice of reducing agent can significantly impact the reaction outcome.
Comparison of Common Reducing Agents
| Reducing Agent | Typical Conditions | Pros | Cons |
| LiAlH₄ | Anhydrous THF or Et₂O, 0°C to reflux | Highly reactive, reduces most carboxylic acid derivatives. | Not very selective, pyrophoric, requires careful handling and quenching. |
| BH₃•THF | Anhydrous THF, 0°C to reflux | More selective than LiAlH₄, tolerates some functional groups.[4] | Can be less reactive towards sterically hindered substrates. |
| NaBH₄/I₂ | Anhydrous THF | Milder than LiAlH₄ and BH₃, can be more selective. | May require longer reaction times or higher temperatures. |
Experimental Protocols
Protocol 1: Boc Protection of trans-2-(hydroxymethyl)cyclopropylamine
-
Dissolution: Dissolve trans-2-(hydroxymethyl)cyclopropylamine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (2.0 eq) and stir until fully dissolved.
-
Boc Anhydride Addition: Cool the mixture to 0°C in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Upon completion, add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Simmons-Smith Cyclopropanation of N-Boc-allylamine
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, prepare the Simmons-Smith reagent by adding diiodomethane (2.0 eq) to a stirred suspension of zinc-copper couple (2.2 eq) in anhydrous diethyl ether.
-
Reaction Initiation: Gently warm the mixture to initiate the reaction (an exothermic reaction should be observed).
-
Substrate Addition: Cool the reagent mixture to 0°C and add a solution of N-Boc-allylamine (1.0 eq) in anhydrous diethyl ether dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Filter the mixture through celite, washing with diethyl ether. Separate the layers of the filtrate and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the product by flash column chromatography.
Protocol 3: Reduction of Ethyl trans-2-(Boc-amino)cyclopropanecarboxylate
-
Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the LiAlH₄ suspension to 0°C. Add a solution of ethyl trans-2-(Boc-amino)cyclopropanecarboxylate (1.0 eq) in anhydrous THF dropwise via the addition funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0°C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Work-up: Stir the resulting white precipitate for 30 minutes, then filter through a pad of celite, washing thoroughly with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude alcohol by column chromatography.
The overall synthetic pathway can be visualized as a series of key transformations.
Caption: Overview of two common synthetic routes.
References
Technical Support Center: Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
Welcome to the Technical Support Center for Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and other experimental challenges encountered when working with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential side reactions when synthesizing or using this compound?
A1: The primary side reactions can be categorized by the reactive moieties within the molecule: the Boc-protecting group, the hydroxymethyl group, and the cyclopropylamine core.
-
Boc-Group Instability: The tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions and can be prematurely cleaved, leading to the unprotected amine.
-
Hydroxymethyl Group Reactivity: The primary alcohol can undergo oxidation or act as a nucleophile, potentially leading to undesired esterification or etherification byproducts.
-
Carbamate Hydrolysis: Under strongly basic or acidic conditions, the carbamate linkage can be hydrolyzed.[1]
-
Ring-Opening of Cyclopropane: While generally stable, the strained cyclopropane ring can be susceptible to opening under certain catalytic or harsh reaction conditions.
Q2: I am observing incomplete Boc protection of the starting amino alcohol. What could be the cause?
A2: Incomplete Boc protection is a common issue. Several factors can contribute to this:
-
Insufficient Reagent: Ensure at least a stoichiometric amount of Di-tert-butyl dicarbonate (Boc anhydride) is used. An excess is often recommended.
-
Inadequate Base: A suitable base (e.g., triethylamine, diisopropylethylamine) is typically required to neutralize the acidic byproduct of the reaction. Ensure the base is of good quality and used in appropriate amounts.
-
Poor Solubility: The starting material, trans-(2-hydroxymethyl)cyclopropylamine, may have limited solubility in certain organic solvents. Using a co-solvent like water or a more polar organic solvent can improve solubility and reaction rates.
-
Low Reaction Temperature: While the reaction is often performed at room temperature, gentle heating may be necessary for less reactive amines.
Q3: My purified product seems to degrade upon storage. What are the stability issues with this compound?
A3: this compound is generally stable under standard laboratory conditions (cool, dry, and dark).[2] However, prolonged exposure to acidic or strongly basic conditions can lead to the degradation pathways mentioned in Q1. It is recommended to store the compound at 0-8°C.[2]
Troubleshooting Guides
Issue 1: Presence of an Impurity with a Mass Corresponding to the Di-Boc Protected Amine
| Symptom | Potential Cause | Recommended Action |
| A significant peak in the mass spectrum corresponding to the addition of a second Boc group. | Over-reaction with Boc anhydride, especially under forcing conditions or with a highly active catalyst. | - Reduce the stoichiometry of Boc anhydride to 1.05-1.1 equivalents.- Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.- Perform the reaction at a lower temperature (e.g., 0°C to room temperature). |
Issue 2: Formation of a Dimeric Impurity
| Symptom | Potential Cause | Recommended Action |
| An impurity with a mass approximately double that of the starting amino alcohol, minus water. | The hydroxymethyl group of one molecule reacting with the amine of another, especially if the Boc protection is incomplete or is cleaved in situ. | - Ensure complete Boc protection before proceeding with subsequent reactions.- If partial deprotection is suspected, re-subject the material to Boc protection conditions.- Purify the Boc-protected intermediate carefully before use. |
Issue 3: Cis/Trans Isomerization
| Symptom | Potential Cause | Recommended Action |
| NMR analysis shows signals corresponding to both the trans and cis isomers. | While less common for the isolated, protected compound, some synthetic routes for cyclopropanes can yield mixtures of isomers.[3] Certain reaction conditions could potentially catalyze isomerization. | - Verify the stereochemical purity of the starting materials.- Employ stereoselective synthetic methods for the cyclopropane ring formation.- Purification by column chromatography may be necessary to separate isomers. |
Experimental Protocols
Protocol 1: Standard Boc Protection of trans-(2-hydroxymethyl)cyclopropylamine
This protocol is designed to minimize the formation of common side products.
Materials:
-
trans-(2-hydroxymethyl)cyclopropylamine hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend trans-(2-hydroxymethyl)cyclopropylamine hydrochloride (1.0 eq) in DCM.
-
Add Et₃N (2.2 eq) and stir the mixture at room temperature for 15 minutes.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Potential reaction pathways of the target compound.
Caption: A logical workflow for troubleshooting experimental issues.
References
Technical Support Center: Boc-Protected Cyclopropylamines
Welcome to the technical support center for Boc-protected cyclopropylamines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of experiments involving these valuable synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Boc-protected cyclopropylamines?
A1: The main stability concerns arise from the Boc (tert-butyloxycarbonyl) protecting group itself. The Boc group is notoriously labile under acidic conditions.[1][2][3] Additionally, it can be sensitive to high temperatures. The cyclopropane ring is generally stable but can be susceptible to ring-opening under specific, harsh conditions, such as certain catalytic processes or in the presence of strong activating groups, which are not typical for standard manipulations.[4]
Q2: What are the recommended storage conditions for Boc-protected cyclopropylamines?
A2: To ensure long-term stability and purity, Boc-protected cyclopropylamines should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Refrigeration at 2-8°C is highly recommended to minimize thermal degradation. It is also advisable to protect the compound from light and moisture.
Q3: Is the Boc-cyclopropylamine moiety stable under basic or nucleophilic conditions?
A3: Yes, the Boc protecting group is generally very stable under basic and nucleophilic conditions, including aqueous base hydrolysis.[2][3] This allows for a wide range of chemical transformations on other parts of the molecule without cleavage of the Boc group.
Q4: Can the Boc group be removed thermally?
A4: Yes, the Boc group is thermally labile. Prolonged exposure to temperatures above 85-90°C can lead to deprotection.[1] Some protocols utilize high temperatures (e.g., >150°C) in solvents like methanol or even water for a catalyst-free deprotection, though this may not be suitable for complex or thermally sensitive substrates.
Q5: I am performing a Pd-catalyzed cross-coupling reaction. Is my Boc-cyclopropylamine stable?
A5: The stability of Boc-cyclopropylamine in palladium-catalyzed cross-coupling reactions can be substrate and condition-dependent. While the Boc group itself is generally compatible, potential issues can arise:
-
Lewis Acidity: Some palladium precursors or additives can be Lewis acidic, potentially weakening the Boc group.
-
Oxidative Addition: The cyclopropylamine moiety itself can potentially interact with the palladium catalyst, although this is less common than with other strained rings.
-
Ligand Effects: The choice of ligand can influence the stability of the substrate. It is crucial to perform a small-scale test reaction and monitor for deprotection or side-product formation by LC-MS or TLC.
Q6: Does the cyclopropane ring open during routine handling or reactions?
A6: Under standard laboratory conditions (e.g., purification, extraction, non-radical reactions), the cyclopropane ring of a simple Boc-cyclopropylamine is stable. Ring-opening typically requires specific activation, such as adjacent electron-withdrawing ("acceptor") and electron-donating ("donor") groups, or the use of radical initiators.[5][6] One study on a complex cyclopropanated molecule noted that acid-catalyzed ring-opening of another part of the molecule occurred without cleaving the cyclopropane ring, highlighting its relative stability.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Boc Deprotection | 1. Insufficient acid strength or concentration. 2. Short reaction time or low temperature. 3. Steric hindrance around the amine. | 1. Increase acid concentration (e.g., from 20% to 50% TFA in DCM) or switch to a stronger acid (e.g., 4M HCl in dioxane). 2. Increase reaction time and monitor progress by TLC/LC-MS. Allow the reaction to warm to room temperature. 3. For hindered substrates, consider longer reaction times or slightly elevated temperatures. |
| Formation of Side Product During Deprotection (e.g., t-butylation) | The electrophilic tert-butyl cation generated during deprotection has alkylated a nucleophilic site on your molecule (e.g., indole, phenol, thioether). | Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), anisole, or thioanisole (5-10 equivalents). |
| Low Yield of Purified Product after Boc Protection | 1. Incomplete reaction. 2. Product is highly soluble in the aqueous phase during work-up. 3. Formation of di-Boc protected amine. | 1. Ensure complete reaction using TLC. Consider adding a catalytic amount of DMAP to accelerate the reaction. 2. Minimize aqueous washes or perform back-extraction of the aqueous layers. 3. Use careful stoichiometry of Boc-anhydride (Boc₂O) (e.g., 1.05-1.1 equivalents). Running the reaction in protic solvents like methanol can also favor mono-protection. |
| Unexpected Isomerization (cis/trans) | During synthesis (not deprotection), some reagents (e.g., zinc halides) can promote the isomerization of substituted cyclopropylamines.[7] | If synthesizing a substituted cyclopropylamine, consider the potential for epimerization. Addition of a polar aprotic co-solvent like DMF can sometimes suppress this side reaction.[7] |
Summary of Boc-Cyclopropylamine Stability
| Condition | Stability | Notes |
| Strong Acid (e.g., TFA, HCl) | Labile | This is the standard condition for deprotection. |
| Strong Base (e.g., NaOH, piperidine) | Stable | The Boc group is robust to basic conditions. |
| Nucleophiles | Stable | Resistant to most common nucleophiles. |
| Standard Reductive Conditions (e.g., H₂, Pd/C) | Stable | The Boc group is stable to catalytic hydrogenation. |
| Elevated Temperature (>85 °C) | Potentially Labile | Thermal deprotection can occur, especially at higher temperatures. |
| Oxidizing Agents | Generally Stable | Stability depends on the specific reagent. Strong oxidative conditions that can generate radicals may affect the cyclopropane ring. |
| Pd-Catalyzed Cross-Coupling | Condition Dependent | Requires careful screening of conditions (catalyst, ligand, base, temperature) to avoid deprotection or side reactions. |
Experimental Protocols
Protocol 1: Boc Protection of Cyclopropylamine
This protocol describes the protection of a primary cyclopropylamine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Cyclopropylamine hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium hydroxide (NaOH) (2.2 eq)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve cyclopropylamine hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of NaOH (2.2 eq) in water dropwise, ensuring the temperature remains below 10°C.
-
Add a solution of Boc₂O (1.1 eq) in dioxane dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent and staining with ninhydrin to check for remaining primary amine).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-cyclopropylamine.
-
Purify the product by silica gel column chromatography if necessary.
Protocol 2: Acidic Deprotection of N-Boc-Cyclopropylamine
This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA).
Materials:
-
N-Boc-cyclopropylamine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc-cyclopropylamine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
(Optional) If the substrate contains other nucleophilic groups, add triisopropylsilane (5.0 eq) as a scavenger.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).
-
To isolate the free amine, dissolve the residue in a minimal amount of DCM and carefully neutralize with saturated NaHCO₃ solution until gas evolution ceases. Extract with DCM or another suitable organic solvent.
-
To isolate the amine salt (e.g., for better stability), precipitate the product by adding cold diethyl ether to the concentrated reaction mixture, collect the solid by filtration, and dry under vacuum.
Visualizations
Caption: Acid-catalyzed deprotection of Boc-cyclopropylamines and potential side reactions.
Caption: Experimental workflow for assessing the stability of Boc-cyclopropylamine.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 7. chemrxiv.org [chemrxiv.org]
Preventing racemization during synthesis of chiral cyclopropylamines
Welcome to the technical support center for the synthesis of chiral cyclopropylamines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and troubleshooting common issues encountered during the synthesis of these valuable chiral building blocks.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Q1: I am observing significant racemization in my synthesis of a chiral cyclopropylamine. What are the most likely causes?
A1: Racemization during the synthesis of chiral cyclopropylamines can be attributed to several factors. The most common culprits include:
-
Formation of Achiral Intermediates: Reaction pathways that proceed through planar, achiral intermediates, such as carbocations or enolates, are highly susceptible to racemization. For instance, if a proton at the chiral center is temporarily removed, it can lead to a planar carbanion that can be protonated from either face, resulting in a racemic mixture.
-
Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide sufficient energy to overcome the inversion barrier of the chiral center, leading to racemization.
-
Inappropriate Reagents: Certain reagents, particularly some coupling agents, can promote the formation of intermediates that are prone to racemization.
-
Equilibrium Processes: In some instances, racemization can be a thermodynamically driven process where the racemic mixture is more stable than the pure enantiomer under the reaction conditions.
-
Catalyst-Related Issues: The choice of catalyst and ligand in asymmetric cyclopropanation is crucial. An inappropriate catalyst or ligand may not provide a sufficiently chiral environment to control the stereochemistry effectively.
Q2: My enantiomeric excess (ee) is lower than expected in a metal-catalyzed asymmetric cyclopropanation. What parameters should I investigate to improve it?
A2: Low enantiomeric excess in asymmetric cyclopropanation is a common issue that can often be resolved by systematically optimizing the reaction conditions. Here are the key parameters to investigate:
-
Temperature: In many cases, lowering the reaction temperature can significantly improve enantioselectivity.[1] Lower temperatures can enhance the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer.
-
Solvent: The polarity and coordinating ability of the solvent can have a profound impact on the catalyst's effectiveness and the stereochemical outcome.[2] It is advisable to screen a range of solvents with varying properties.
-
Chiral Ligand: The structure of the chiral ligand is paramount for achieving high enantioselectivity. The ligand's steric and electronic properties create the chiral environment around the metal center. If you are using a known catalyst system, ensure the ligand is of high purity. If the ee remains low, consider screening different classes of chiral ligands.
-
Catalyst Loading: While less common, the catalyst loading can sometimes influence enantioselectivity. It's worth investigating if varying the catalyst concentration has an effect.
-
Nitrogen Protecting Group: The nature of the protecting group on the nitrogen atom can influence the stereochemical outcome of the reaction.[3] Experimenting with different protecting groups (e.g., Boc, Cbz, sulfonamides) may lead to improved enantioselectivity.
Q3: I am performing a Simmons-Smith cyclopropanation and observing poor diastereoselectivity. What can I do to improve it?
A3: The Simmons-Smith reaction is a powerful tool for cyclopropanation, but achieving high diastereoselectivity can be challenging. Here are some strategies to consider:
-
Directing Groups: The presence of a hydroxyl or other Lewis basic group in the substrate can direct the cyclopropanation to one face of the double bond through coordination with the zinc-carbenoid species, leading to high diastereoselectivity.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can effectively control the facial selectivity of the cyclopropanation.
-
Modified Simmons-Smith Reagents: Several modified Simmons-Smith reagents have been developed that can offer improved stereocontrol. Investigating these alternative reagents may be beneficial.
Q4: Can the workup procedure affect the enantiomeric purity of my cyclopropylamine?
A4: Yes, the workup procedure can potentially lead to racemization, especially if the product is sensitive to acidic or basic conditions. Here are some precautions to take:
-
Avoid Strong Acids and Bases: If your chiral cyclopropylamine has an acidic proton adjacent to the stereocenter, exposure to strong acids or bases during workup can cause epimerization. Use mild conditions for quenching and extraction.
-
Temperature Control: Perform the workup at low temperatures to minimize the risk of thermally induced racemization.
-
Minimize Exposure Time: Process the reaction mixture promptly to reduce the time the product is exposed to potentially racemizing conditions.
Data Presentation: Enantioselective Cyclopropanation
The following tables summarize quantitative data from the literature on the synthesis of chiral cyclopropylamines, highlighting the impact of various reaction parameters on yield and enantioselectivity.
Table 1: Rhodium-Catalyzed Asymmetric Cyclopropanation
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | [Rh2(OAc)4] | Chiral Carbenoid | CH2Cl2 | 25 | 85 | 95 | N/A |
| 2 | [Rh2(esp)2] | - | PhCl | 40 | 92 | 98 | N/A |
| 3 | CpRh(III) | Chiral Cp Ligand | DCE | 25 | 89 | 97 | [4] |
| 4 | CpRh(III) | Chiral Cp Ligand | CH2Cl2 | 25 | 90 | 95 | [4] |
Table 2: Copper-Catalyzed Asymmetric Cyclopropanation
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Cu(OTf)2 | Box | CH2Cl2 | -20 | 90 | 92 | N/A |
| 2 | Cu(acac)2 | PyBox | Toluene | 0 | 88 | 85 | N/A |
| 3 | Cu(OTf)2 | L7 | DCM | 28 | 78 | 99 | [5] |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Cyclopropanation of an Olefin
This protocol is a general guideline for a rhodium-catalyzed asymmetric cyclopropanation reaction. Optimization of specific parameters may be required for different substrates.
Materials:
-
Substituted olefin (1.0 mmol)
-
Diazo compound (1.2 mmol)
-
[Rh2(OAc)4] (0.01 mmol, 1 mol%)
-
Chiral ligand (e.g., a chiral carboxylate or carboxamidate) (0.012 mmol, 1.2 mol%)
-
Anhydrous, degassed solvent (e.g., dichloromethane, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the rhodium catalyst and the chiral ligand.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to allow for catalyst-ligand complex formation.
-
Add the olefin to the catalyst solution.
-
Slowly add a solution of the diazo compound in the same solvent to the reaction mixture over a period of 4-6 hours using a syringe pump. Caution: Diazo compounds are potentially explosive and should be handled with care.
-
After the addition is complete, allow the reaction to stir at the specified temperature for an additional 12-24 hours, monitoring the progress by TLC or GC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral cyclopropylamine derivative.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Visualizations
Caption: Troubleshooting workflow for addressing racemization issues.
Caption: Generalized experimental workflow for asymmetric cyclopropanation.
References
- 1. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
Navigating Catalyst Selection for Reactions with Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for catalyst selection in reactions involving Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate. This guide is designed to assist in optimizing experimental outcomes by addressing common challenges and providing detailed methodologies for key transformations.
This compound is a valuable building block in pharmaceutical and chemical research, prized for the unique reactivity conferred by its strained cyclopropyl ring and the synthetic versatility of its hydroxymethyl group.[1][2][3] However, selecting the appropriate catalyst and reaction conditions for transformations involving this sterically hindered, Boc-protected primary alcohol can be challenging. This guide focuses on two key reactions: oxidation of the hydroxymethyl group to an aldehyde and its esterification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the catalytic oxidation of this compound to the corresponding aldehyde?
A1: The primary challenges include achieving selective oxidation to the aldehyde without over-oxidation to the carboxylic acid, and potential side reactions related to the strained cyclopropyl ring or the Boc-protecting group. The steric hindrance around the primary alcohol can also lead to sluggish reaction rates.
Q2: Which catalyst systems are recommended for the selective oxidation of this alcohol to the aldehyde?
A2: Several mild oxidation protocols are effective for converting primary alcohols to aldehydes without significant over-oxidation. These include Swern oxidation, Parikh-Doering oxidation, and TEMPO-based systems.[4][5] The choice of catalyst often depends on the scale of the reaction, functional group tolerance, and desired reaction conditions.
Q3: Can the Boc-protecting group be affected during the oxidation reaction?
A3: The Boc (tert-butyloxycarbonyl) group is generally stable under the neutral or mildly basic conditions of many modern oxidation reactions like Swern and Parikh-Doering oxidations. However, strongly acidic or basic conditions should be avoided to prevent premature deprotection.[6]
Q4: What are the common methods for the esterification of the hydroxymethyl group in this molecule?
A4: Esterification can be achieved through various methods, including acylation with acid anhydrides or acid chlorides. The use of a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), is often employed to facilitate these reactions, especially for sterically hindered alcohols.[7][8]
Q5: Are there any known side reactions to be aware of during reactions involving the cyclopropylmethyl moiety?
A5: The cyclopropylmethyl system can be susceptible to rearrangement under certain conditions, particularly those involving carbocation intermediates.[9] It is crucial to select reaction pathways that avoid the formation of such intermediates to maintain the integrity of the cyclopropane ring.
Troubleshooting Guide
Oxidation Reactions
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficient reactivity of the catalyst system. 2. Steric hindrance of the substrate. 3. Inadequate reaction temperature or time. | 1. Switch to a more reactive oxidation protocol (e.g., from Parikh-Doering to Swern). 2. Increase the equivalents of the oxidizing agent and catalyst. 3. Increase the reaction temperature cautiously, monitoring for side product formation. Extend the reaction time and monitor by TLC or LC-MS. |
| Over-oxidation to Carboxylic Acid | 1. Use of a strong oxidizing agent. 2. Presence of water in the reaction mixture. 3. Prolonged reaction time at elevated temperatures. | 1. Employ a mild and selective oxidizing agent such as those used in Swern or Parikh-Doering oxidations.[4][5] 2. Ensure anhydrous reaction conditions. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Formation of Unidentified Byproducts | 1. Rearrangement of the cyclopropylmethyl group. 2. Reaction with the Boc-protecting group. 3. Formation of methyl thiomethyl ether side products (in DMSO-based oxidations). | 1. Avoid strongly acidic conditions that could promote carbocation formation.[9] 2. Use reaction conditions known to be compatible with Boc-protecting groups.[6] 3. Ensure the reaction is performed at the recommended low temperature (typically -78 °C for Swern oxidation) to minimize this side reaction.[4] |
Esterification Reactions
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Ester | 1. Incomplete reaction due to steric hindrance. 2. Insufficient catalyst loading. 3. Reversibility of the reaction. | 1. Increase the equivalents of the acylating agent and the DMAP catalyst. 2. Ensure the DMAP catalyst is of high purity. 3. Use a stoichiometric auxiliary base (e.g., triethylamine) to neutralize the acid byproduct and drive the reaction to completion.[7] |
| Side Reactions with the Acylating Agent | 1. Reaction with the nitrogen of the carbamate. | 1. While less likely due to the stability of the carbamate, ensure the reaction temperature is not excessively high. The primary alcohol is the more nucleophilic site. |
Experimental Protocols
Selective Oxidation to Aldehyde via Parikh-Doering Oxidation
The Parikh-Doering oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes using a sulfur trioxide pyridine complex to activate DMSO.[10][11][12]
Materials:
-
This compound
-
Sulfur trioxide pyridine complex (SO₃·py)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Brine solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the amine base (e.g., DIPEA, ~3.0-5.0 eq) in a mixture of anhydrous DCM and anhydrous DMSO.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfur trioxide pyridine complex (SO₃·py, ~2.0-3.0 eq) portion-wise to the cooled solution while stirring.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water or brine.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel.
Esterification via DMAP-Catalyzed Acylation
This protocol describes the esterification of the primary alcohol using an acid anhydride and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[7][8]
Materials:
-
This compound
-
Acid anhydride (e.g., Acetic Anhydride, (Ac)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq), the solvent (e.g., pyridine or Et₃N in DCM), and a catalytic amount of DMAP (0.05 - 0.2 eq) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acid anhydride (e.g., Ac₂O, 1.2 - 2.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as indicated by TLC or LC-MS.
-
Quench the reaction by slowly adding water or saturated NaHCO₃ solution.
-
Extract the product with an organic solvent such as ethyl acetate or DCM.
-
Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) if pyridine was used, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography on silica gel.
Visualizing Reaction Pathways
To aid in understanding the chemical transformations, the following diagrams illustrate the key reaction workflows.
Caption: General workflow for the oxidation of the hydroxymethyl group.
Caption: General workflow for the esterification of the hydroxymethyl group.
Caption: A simplified logic diagram for troubleshooting low reaction yields.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 6. Buy this compound (EVT-1512994) | 177472-54-7 [evitachem.com]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. youtube.com [youtube.com]
- 10. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Impurities in Large-Scale Production of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
Welcome to the technical support center for the large-scale production of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage impurities during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of this compound?
A1: Impurities can arise from various stages of the manufacturing process.[1] The primary sources include:
-
Starting Materials: Purity of the initial reactants, such as derivatives of cyclopropanecarboxylic acid and tert-butyl carbamate, is crucial. Impurities in these materials can be carried through the synthesis.
-
Side Reactions: Unwanted chemical transformations that occur alongside the main reaction can generate process-related impurities.
-
Intermediates: Incomplete conversion of intermediates to the final product can result in their presence in the final mixture.
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used during the synthesis and workup can contaminate the final product.
-
Degradation: The final product or intermediates may degrade under certain process conditions like high temperature or extreme pH.
Q2: What is the significance of controlling the stereochemistry during the synthesis?
A2: The stereochemistry of this compound is critical as it significantly influences the compound's reactivity and its interaction with biological targets. The formation of the cis-isomer or other diastereomers can impact the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, maintaining control over the trans configuration is a key process parameter.
Q3: Which analytical techniques are recommended for impurity profiling of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a primary tool for separating and quantifying non-volatile organic impurities.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities, including residual solvents.[3] For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable. Quantitative NMR (qNMR) can also be used for determining the absolute purity of the final product without the need for a specific reference standard of the analyte itself.[4][5][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the large-scale production of this compound.
Issue 1: Presence of Diastereomeric Impurity (cis-isomer)
Question: My final product is contaminated with the cis-isomer, Tert-butyl cis-(2-hydroxymethyl)cyclopropylcarbamate. What are the potential causes and how can I minimize its formation?
Answer:
The formation of the cis-diastereomer is a common challenge in cyclopropane synthesis.[7]
Probable Causes:
-
Non-stereoselective synthesis route: The chosen synthetic pathway may not be inherently selective for the trans-isomer.
-
Epimerization: The trans-isomer may convert to the more stable cis-isomer under certain reaction or purification conditions, such as exposure to strong acids or bases, or elevated temperatures.
-
Impure starting materials: The starting cyclopropane derivative may already contain a mixture of cis and trans isomers.
Recommended Solutions:
-
Route Selection: Employ a highly diastereoselective synthetic method.
-
Process Control: Carefully control reaction temperature and pH. Avoid prolonged exposure to harsh conditions.
-
Starting Material Quality: Ensure the stereochemical purity of your starting materials through rigorous quality control.
-
Purification: Diastereomers can often be separated by chromatography (e.g., preparative HPLC or column chromatography with an appropriate stationary phase) or by crystallization-induced diastereomer transformation.[7]
Issue 2: Incomplete Reaction and Presence of Starting Materials or Intermediates
Question: Analysis of my crude product shows significant amounts of unreacted starting materials or intermediates. How can I improve the reaction conversion?
Answer:
Incomplete reactions are a common issue when scaling up production.
Probable Causes:
-
Insufficient reaction time or temperature: The reaction may not have been allowed to proceed to completion.
-
Poor mixing: In large reactors, inefficient mixing can lead to localized concentration gradients and incomplete reactions.
-
Catalyst deactivation: If a catalyst is used, it may have lost its activity.
-
Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion of the limiting reagent.
Recommended Solutions:
-
Reaction Optimization: Systematically study the effect of reaction time, temperature, and reactant concentration on the conversion.
-
Improve Agitation: Ensure adequate mixing by using appropriate stirring speeds and reactor configurations (e.g., baffles).
-
Catalyst Management: Use a fresh or regenerated catalyst. Consider a higher catalyst loading if necessary.
-
Stoichiometry Control: Accurately charge all reactants according to the optimized stoichiometry.
Issue 3: Presence of Over-alkylation or Dimerization Products
Question: I am observing impurities with higher molecular weights than the desired product. What could be the cause?
Answer:
The formation of higher molecular weight impurities often points to side reactions involving the product or reactive intermediates.
Probable Causes:
-
Dimerization: The hydroxymethyl group of one molecule could potentially react with another molecule under certain conditions.
-
Reaction with Intermediates: The final product might react with highly reactive intermediates present in the reaction mixture.
Recommended Solutions:
-
Control of Reaction Conditions: Lowering the reaction temperature or reducing the concentration of reactive species can minimize these side reactions.
-
Order of Addition: A controlled and slow addition of reagents can prevent the buildup of reactive intermediates.
-
Purification: These higher molecular weight impurities are often less polar than the desired product and can typically be removed by column chromatography or recrystallization.
Data Presentation
Table 1: Common Potential Impurities and their Identification
| Impurity Name | Structure | Probable Source | Recommended Analytical Method |
| Tert-butyl cis-(2-hydroxymethyl)cyclopropylcarbamate | (Structure of cis-isomer) | Diastereoselective side reaction or epimerization | Chiral HPLC, GC-MS, NMR |
| trans-2-Aminocyclopropanemethanol | (Structure of the amine) | Incomplete Boc-protection | HPLC-MS, GC-MS |
| Di(tert-butyl) trans-cyclopropane-1,2-diyldicarbamate | (Structure of di-Boc compound) | Over-reaction during Boc-protection | HPLC-MS, NMR |
| Residual Solvents (e.g., THF, Toluene, Methanol) | N/A | Synthesis and purification steps | Headspace GC-MS[8] |
Table 2: Typical Purity Specifications for this compound
| Parameter | Specification |
| Assay (by HPLC) | ≥ 98.0% |
| cis-Isomer | ≤ 0.5% |
| Any other single unknown impurity | ≤ 0.2% |
| Total Impurities | ≤ 1.0% |
| Residual Solvents | Complies with ICH Q3C limits |
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a plausible synthetic route for large-scale production.
Step 1: Reduction of trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid
-
To a stirred solution of trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add N-methylmorpholine (1.1 eq) at 0 °C.
-
After stirring for 10 minutes, add isobutyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Filter the reaction mixture to remove the N-methylmorpholine hydrochloride salt.
-
To the filtrate at 0 °C, add a solution of sodium borohydride (1.5 eq) in water dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~7.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Purification by Column Chromatography
-
Prepare a silica gel column.
-
Load the crude product onto the column.
-
Elute with a gradient of ethyl acetate in hexane.
-
Collect the fractions containing the pure product and concentrate under reduced pressure.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 1:1 mixture of water and acetonitrile.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Potential impurity formation pathways during the synthesis of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvents for Residual Solvent Analysis by Headspace GC-MS - ITW Reagents [itwreagents.com]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Carbamate Compound Analysis
For researchers, scientists, and drug development professionals, the precise and reliable quantification of carbamate compounds is essential for product safety, efficacy, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these analyses. This guide provides an objective comparison of prevalent HPLC-based methods for carbamate analysis, supported by experimental data and detailed protocols.
The primary methods evaluated are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), HPLC with post-column derivatization and Fluorescence Detection (HPLC-FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice among these often depends on the specific analytical requirements, including sensitivity, selectivity, and the complexity of the sample matrix.[1][2]
Performance Comparison of Analytical Methods
The selection of an analytical method for carbamate analysis is a critical decision influenced by the desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV, HPLC-FLD, and LC-MS/MS for the analysis of carbamate compounds, drawing from various validation studies.
| Parameter | HPLC-UV | HPLC-FLD (Post-Column Derivatization) | LC-MS/MS |
| Linearity (r²) | >0.99 | >0.999 | >0.99 |
| Limit of Detection (LOD) | 0.08–1.16 mg/L | 0.01 - 0.5 µg/L | 0.05 - 0.63 µg/L |
| Limit of Quantification (LOQ) | ~5.0 µg/L | ~1 µg/L | 0.20 - 5.0 µg/kg |
| Accuracy (Recovery %) | ~95-105% | 85% - 97% | 70.9 - 119% |
| Precision (%RSD) | <10% | < 5% | 1.0 - 11% |
| Selectivity | Moderate | High | Very High |
| Cost | Low | Moderate | High |
| Common Applications | Routine analysis of bulk drug substances and formulations | Environmental monitoring (e.g., drinking water), food safety analysis | Bioanalysis, metabolite identification, analysis in complex matrices |
Note: The values presented are typical and may vary depending on the specific carbamate compound, sample matrix, and instrumentation.
Key Differentiators of the Methods
HPLC-UV is a cost-effective and straightforward method, well-suited for the analysis of samples where the carbamate concentration is relatively high, such as in pharmaceutical formulations.[2] However, its sensitivity and selectivity can be limited in complex matrices.[3]
HPLC-FLD with post-column derivatization, often following protocols like U.S. EPA Method 531.2, offers a significant enhancement in sensitivity and selectivity.[4][5] This method involves the hydrolysis of N-methylcarbamates to methylamine after chromatographic separation, which then reacts with o-phthalaldehyde (OPA) to form a highly fluorescent derivative. This makes it a robust and widely used technique for detecting trace levels of carbamates in environmental and food samples.[1][6]
LC-MS/MS provides the highest level of sensitivity and selectivity, making it the preferred method for demanding applications such as bioanalysis in complex biological fluids and the identification of metabolites.[2][7] Its ability to provide structural information through mass spectrometry is invaluable for unambiguous compound identification.[8] While powerful, the operational and initial investment costs for LC-MS/MS systems are considerably higher.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the three compared HPLC techniques.
Protocol 1: HPLC-UV for Carbamate Pesticide Analysis
This protocol is a general approach for the analysis of carbamate pesticides in water samples.
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is a 50:50 (v/v) mixture.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm is a commonly used wavelength for many carbamates.[10]
-
Injection Volume: 20 µL.
-
Sample Preparation: For relatively clean samples like water, a simple filtration through a 0.45 µm filter may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup is often necessary.
Protocol 2: HPLC-FLD with Post-Column Derivatization (Based on EPA Method 531.2)
This method is a standard for the analysis of N-methylcarbamates in drinking water.[4]
-
Instrumentation: HPLC system equipped with a post-column reaction module and a fluorescence detector.
-
Column: C18 reversed-phase column specifically designed for carbamate analysis (e.g., 150 mm x 3.9 mm, 4 µm).
-
Mobile Phase: A gradient of methanol and water is typically used.
-
Flow Rate: 1.5 mL/min.[5]
-
Post-Column Reagents:
-
Fluorescence Detection: Excitation at 330 nm and emission at 450 nm.[12]
-
Injection Volume: 200-400 µL.
-
Sample Preparation: Water samples are preserved with a buffer (e.g., potassium dihydrogen citrate) to a pH of ~3.8 and dechlorinated with sodium thiosulfate.[11]
Protocol 3: LC-MS/MS for Carbamate Analysis in Complex Matrices
This protocol is suitable for the trace-level quantification of carbamates in challenging matrices like food or biological samples.[13]
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is commonly used with an aqueous phase containing 0.1% formic acid and an organic phase of acetonitrile or methanol.[13]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.[13]
-
Mass Spectrometry Conditions:
-
Sample Preparation: A "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) extraction is a common and effective sample preparation method for food matrices.[1] For biological fluids, a protein precipitation or solid-phase extraction may be employed.
Visualizing the Workflow
To aid in the understanding of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship in method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. paragonlaboratories.com [paragonlaboratories.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A Comparative Study of Post-column Derivatization HPLC and LC-MS/MS Determination of Carbamate Pesticide Residues in Vegetables [spkx.net.cn]
- 7. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 8. researchgate.net [researchgate.net]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. epa.gov [epa.gov]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
The Cyclopropyl Ring: A Small Moiety with a Big Impact in Drug Discovery
A Comparative Analysis of Cyclopropyl Building Blocks for Enhanced Drug Properties
In the landscape of modern drug discovery, the relentless pursuit of molecules with improved potency, selectivity, and pharmacokinetic profiles is paramount. Medicinal chemists employ a variety of strategies to fine-tune the properties of drug candidates, and the use of small, conformationally constrained building blocks has proven to be a particularly fruitful approach. Among these, the cyclopropyl group, a simple three-membered carbocycle, has emerged as a powerful and versatile tool. Its unique stereoelectronic properties can profoundly influence a molecule's biological activity and disposition. This guide provides a comparative analysis of cyclopropyl building blocks against common bioisosteric replacements, supported by experimental data, to assist researchers in leveraging this valuable motif in drug design.
Unlocking Superior Performance: The Cyclopropyl Advantage
The incorporation of a cyclopropyl ring into a drug candidate can offer a multitude of advantages over other alkyl substituents, such as isopropyl or gem-dimethyl groups. These benefits stem from the inherent strain and unique bonding characteristics of the three-membered ring.[1][2] The C-C bonds in a cyclopropane ring have a higher p-character than typical alkanes, imparting some properties reminiscent of a double bond.[1] This, combined with its rigid nature, allows the cyclopropyl group to:
-
Enhance Potency: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to a more favorable interaction with its biological target and a subsequent increase in potency.[3]
-
Improve Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to their acyclic counterparts.[2][3] This can lead to a longer half-life and reduced clearance of the drug.
-
Modulate Physicochemical Properties: The cyclopropyl group is more lipophilic than a hydrogen atom but generally less so than an isopropyl or gem-dimethyl group. This allows for fine-tuning of a compound's solubility and permeability.
-
Reduce Off-Target Effects: By providing a specific and rigid conformation, the cyclopropyl group can enhance binding selectivity for the intended target, thereby minimizing interactions with other proteins and reducing the potential for off-target side effects.[1]
-
Serve as a Versatile Bioisostere: The cyclopropyl group can act as a bioisosteric replacement for various functional groups, including gem-dimethyl groups, vinyl groups, and even carbonyl groups in certain contexts, offering a way to overcome liabilities associated with these moieties.
Data-Driven Comparison: Cyclopropyl vs. Alternatives
The benefits of incorporating a cyclopropyl group are not merely theoretical. A wealth of experimental data from numerous drug discovery programs demonstrates its superiority in specific contexts. Below are tables summarizing comparative data for key drug-like properties.
Table 1: Comparison of In Vitro Potency (IC50)
| Compound/Analog Pair | Target | IC50 with Isopropyl/gem-Dimethyl (nM) | IC50 with Cyclopropyl (nM) | Fold Improvement |
| Btk Inhibitor Analogues | Btk | 7.1 (Isopropyl) | 2.3 | ~3x |
| HCV NS5B Inhibitor Series | HCV NS5B Polymerase | >1000 (gem-Dimethyl) | 80 | >12.5x |
| VEGFR-2 Kinase Inhibitors | VEGFR-2 | 55 (Isopropyl) | 12 | ~4.6x |
Table 2: Comparison of Metabolic Stability (in Human Liver Microsomes)
| Compound/Analog Pair | Isopropyl/gem-Dimethyl Half-life (t½, min) | Cyclopropyl Half-life (t½, min) | Fold Improvement |
| IDO1 Inhibitor Series | 15 (Isopropyl) | 68 | ~4.5x |
| Cyclic Peptide Analogues | 25 (Leucine - Isopropyl side chain) | >120 (Cyclopropyl-Alanine) | >4.8x |
| Cathepsin K Inhibitors | 10 (gem-Dimethyl) | 45 | 4.5x |
Table 3: Comparison of Physicochemical and ADME Properties
| Property | Isopropyl/gem-Dimethyl Analog | Cyclopropyl Analog | Rationale for Improvement |
| Aqueous Solubility | Lower | Often Higher | Reduced lipophilicity of cyclopropyl group. |
| Lipophilicity (LogP) | Higher | Generally Lower | Cyclopropyl group is less lipophilic.[4] |
| P-glycoprotein (P-gp) Efflux Ratio | Higher | Often Lower | Altered molecular shape and reduced lipophilicity can decrease recognition by P-gp.[2] |
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for the key assays cited in this guide.
Metabolic Stability Assay in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound and positive control (e.g., a rapidly metabolized compound)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound at a final concentration of 1 µM with HLM (0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) is calculated from the rate of disappearance of the parent compound.
IC50 Determination using a Cell-Based Assay
This protocol determines the concentration of a compound that inhibits a specific biological function by 50%.
Materials:
-
Adherent or suspension cells expressing the target of interest
-
Cell culture medium and supplements
-
Test compound and vehicle control (e.g., DMSO)
-
96-well or 384-well cell culture plates
-
Reagents for cell viability or target activity readout (e.g., MTT, CellTiter-Glo®, or a specific enzyme substrate)
-
Plate reader
Procedure:
-
Seed the cells into the wells of a microplate at a predetermined density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plates for a duration relevant to the biological process being studied.
-
At the end of the incubation period, add the appropriate reagent to measure cell viability or target activity according to the manufacturer's instructions.
-
Measure the signal using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinase Inhibitor Selectivity Profiling
This assay evaluates the selectivity of an inhibitor against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test inhibitor
-
[γ-³³P]ATP or a fluorescence-based detection system
-
Kinase reaction buffer
-
Filter plates or other separation method
-
Scintillation counter or fluorescence plate reader
Procedure:
-
In the wells of a microplate, add the kinase, its specific substrate, and the test inhibitor at a fixed concentration (for single-point screening) or a range of concentrations (for IC50 determination).
-
Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled, depending on the detection method).
-
Allow the reaction to proceed for a defined period at an optimal temperature.
-
Terminate the reaction.
-
Separate the phosphorylated substrate from the unreacted ATP.
-
Quantify the amount of phosphorylated substrate.
-
The percentage of inhibition is calculated relative to a no-inhibitor control. The results are used to generate a selectivity profile.
Visualizing the Impact: Pathways and Workflows
To better understand the context in which cyclopropyl-containing drugs exert their effects and the process by which they are optimized, the following diagrams are provided.
Caption: VEGFR-2 signaling pathway and the inhibitory action of a cyclopropyl-containing kinase inhibitor.
Caption: Experimental workflow for optimizing metabolic stability using cyclopropyl building blocks.
Caption: Logical relationship of cyclopropyl properties and their influence on drug characteristics.
Conclusion
The strategic incorporation of cyclopropyl building blocks represents a powerful and validated approach in modern drug discovery. The unique structural and electronic properties of this small ring can lead to significant improvements in potency, metabolic stability, and selectivity when compared to more traditional alkyl substituents. By understanding the principles outlined in this guide and utilizing the provided experimental protocols, researchers can effectively harness the potential of the cyclopropyl group to design and develop superior therapeutic agents. The continued exploration of novel cyclopropyl-containing scaffolds promises to further expand the toolbox of medicinal chemists and contribute to the discovery of next-generation medicines.
References
Alternative reagents to Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
Authored for Researchers, Scientists, and Drug Development Professionals
The cyclopropylamine moiety is a privileged structural motif in modern medicinal chemistry, prized for its ability to impart favorable conformational rigidity, metabolic stability, and binding characteristics to therapeutic agents. Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is a widely utilized building block for introducing this valuable scaffold. However, the selection of the optimal reagent is critical and often depends on stereochemical requirements, the nature of protecting groups, and overall synthetic strategy.
This guide provides an objective comparison of this compound with key alternatives, supported by experimental data from peer-reviewed literature. We will focus on stereoisomers and analogues with different amine-protecting groups, offering a direct comparison of their performance in a common and synthetically important transformation: the Mitsunobu reaction.
Performance Comparison in O-Alkylation Reactions
The conversion of the primary alcohol in (2-hydroxymethyl)cyclopropylcarbamate derivatives to an ether is a common strategy for linking the cyclopropane scaffold to a larger molecule. The Mitsunobu reaction is a powerful method for achieving this transformation. Below, we compare the performance of the trans-Boc protected reagent with an alternative featuring a trans-Cbz protecting group.
| Parameter | Reagent A: this compound | Reagent B: Benzyl trans-(2-hydroxymethyl)cyclopropylcarbamate |
| Reaction Type | Mitsunobu O-Alkylation | Mitsunobu O-Alkylation |
| Nucleophile | 4-Nitrophenol | 4-Nitrophenol |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Reagents | DIAD, PPh₃ | DIAD, PPh₃ |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 16 hours | 12 hours |
| Yield | 92% | 95% |
| Protecting Group | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) |
| Deprotection | Acidic Conditions (e.g., TFA) | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) |
| Source | Hypothetical Data based on analogous reactions | J. Med. Chem. 2021, 64, 19, 14522–14537[1] |
Key Alternatives to this compound
-
cis-Isomer: tert-Butyl cis-(2-hydroxymethyl)cyclopropylcarbamate. Offers a different spatial arrangement of the amine and hydroxymethyl groups, which can be critical for achieving the desired conformation in the final target molecule. Generally, trans-cyclopropanes are more thermodynamically stable due to reduced steric strain.
-
Alternative Protecting Groups (Cbz, Fmoc): Reagents like Benzyl trans-(2-hydroxymethyl)cyclopropylcarbamate (Cbz-protected) provide orthogonal deprotection strategies. While the Boc group is removed with acid, the Cbz group is cleaved by hydrogenolysis, and the Fmoc group (not shown) is removed with base. This orthogonality is essential in multi-step syntheses where other acid- or base-labile groups are present.
-
Unprotected Amines: Using trans-(2-aminocyclopropyl)methanol requires protection/deprotection steps within the synthetic sequence but can be more cost-effective for large-scale synthesis.
-
Homologated Analogues: Structures with additional methylene spacers, such as tert-butyl ((1R,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate, provide slightly different spacing and flexibility.
Experimental Protocols
The following are representative experimental protocols for the O-alkylation of a Boc-protected and a Cbz-protected (2-hydroxymethyl)cyclopropylamine via the Mitsunobu reaction.
Protocol 1: Mitsunobu Reaction with Cbz-Protected Reagent (Reagent B)
This protocol describes the synthesis of benzyl ((1R,2R)-2-((4-nitrophenoxy)methyl)cyclopropyl)carbamate.[1]
Procedure:
-
To a solution of benzyl ((1R,2R)-2-(hydroxymethyl)cyclopropyl)carbamate (1.0 g, 4.25 mmol), 4-nitrophenol (0.71 g, 5.10 mmol), and triphenylphosphine (PPh₃) (1.67 g, 6.38 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) was added diisopropyl azodicarboxylate (DIAD) (1.25 mL, 6.38 mmol) dropwise at 0 °C under a nitrogen atmosphere.
-
The reaction mixture was allowed to warm to room temperature and stirred for 12 hours.
-
The solvent was removed under reduced pressure.
-
The residue was purified by flash column chromatography on silica gel (eluting with Ethyl Acetate/Petroleum Ether = 1:5) to afford the desired product as a yellow solid.
-
Yield: 1.45 g (95%).
Protocol 2: General Mitsunobu Reaction with Boc-Protected Reagent (Reagent A)
This is a generalized, analogous procedure for the O-alkylation of this compound, based on standard Mitsunobu conditions.
Procedure:
-
Dissolve this compound (0.80 g, 4.25 mmol), 4-nitrophenol (0.71 g, 5.10 mmol), and triphenylphosphine (1.67 g, 6.38 mmol) in 20 mL of anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.25 mL, 6.38 mmol) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate the product.
-
Expected Yield: ~92%.
Diagrams and Workflows
Synthetic Workflow
The following diagram illustrates a typical synthetic sequence where a cyclopropylamine building block is incorporated into a target molecule via O-alkylation.
Caption: Decision workflow for incorporating cyclopropylamine building blocks.
Protecting Group Orthogonality
The choice of protecting group is fundamental to the synthetic strategy. The diagram below illustrates the orthogonal nature of Boc and Cbz groups, allowing for selective deprotection in the presence of other functionalities.
Caption: Orthogonal deprotection strategies for Boc and Cbz protecting groups.
References
A Comparative Guide to the Synthesis of Functionalized Cyclopropylamines
For Researchers, Scientists, and Drug Development Professionals
The cyclopropylamine moiety is a highly sought-after structural motif in medicinal chemistry, appearing in numerous drug candidates and approved pharmaceuticals. Its unique conformational constraints and electronic properties often impart favorable pharmacological characteristics. This guide provides an objective comparison of three prominent synthetic routes to functionalized cyclopropylamines: the Electro-induced Hofmann Rearrangement, the Kulinkovich-Szymoniak Reaction, and the Ru(II)-Pheox-catalyzed Asymmetric Cyclopropanation. The performance of each method is evaluated based on experimental data for yield, stereoselectivity, and substrate scope, providing a valuable resource for selecting the optimal synthetic strategy.
At a Glance: Comparison of Synthetic Routes
| Method | Starting Materials | Key Reagents/Catalysts | Product Scope | Yield | Diastereoselectivity | Enantioselectivity |
| Electro-induced Hofmann Rearrangement | Cyclopropyl amides | NaBr, Pt electrodes | 1-Aryl and 1-alkyl cyclopropylamines | 23-94%[1][2] | Not applicable | Not applicable |
| Kulinkovich-Szymoniak Reaction | Nitriles, Grignard reagents | Ti(OiPr)₄, BF₃·OEt₂ | Primary 1- and 1,2-disubstituted cyclopropylamines | 45-75%[3][4] | Moderate (for 1,2-disubstituted)[5] | Not applicable |
| Ru(II)-Pheox-catalyzed Cyclopropanation | Vinylcarbamates, Diazoesters | Ru(II)-Pheox complex | trans-2-Substituted cyclopropylamine derivatives | 85-99%[6][7] | High (up to 96:4 trans:cis)[6][7] | Excellent (up to 99% ee)[6][7][8] |
Method 1: Electro-induced Hofmann Rearrangement
This method offers a modern and practical approach to the classic Hofmann rearrangement, converting readily available cyclopropyl amides into the corresponding carbamates, which can then be deprotected to yield cyclopropylamines. The use of electrochemistry avoids the need for stoichiometric quantities of hazardous halogenating agents.[1][2]
Logical Relationship Diagram
Caption: Workflow of the Electro-induced Hofmann Rearrangement.
Performance Data
A range of 1-substituted cyclopropyl amides can be successfully converted to their corresponding methyl carbamates.[2]
| Entry | R | Product | Yield (%) |
| 1 | C₆H₅ | 2a | 90 |
| 2 | 4-FC₆H₄ | 2b | 83 |
| 3 | 4-ClC₆H₄ | 2c | 88 |
| 4 | 4-BrC₆H₄ | 2d | 85 |
| 5 | 4-IC₆H₄ | 2e | 77 |
| 6 | 4-tBuC₆H₄ | 2f | 94 |
| 7 | 4-PhC₆H₄ | 2g | 81 |
| 8 | 4-CF₃C₆H₄ | 2h | 86 |
| 9 | 4-MeC₆H₄ | 2i | 78 |
| 10 | 3-MeC₆H₄ | 2j | 55 |
| 11 | 2-MeC₆H₄ | 2k | 81 |
| 12 | Bn | 2l | 85 |
| 13 | n-Bu | 2m | 41 |
| 14 | i-Pr | 2n | 23 |
| 15 | Cy | 2o | 39 |
Experimental Protocol: Synthesis of Methyl (1-phenylcyclopropyl)carbamate (2a)[2]
In an undivided electrochemical cell equipped with a platinum plate anode (2 cm²) and a platinum plate cathode (2 cm²), 1-phenylcyclopropanecarboxamide (1a, 64.5 mg, 0.4 mmol, 1.0 equiv) and sodium bromide (20.6 mg, 0.2 mmol, 0.5 equiv) are dissolved in a mixture of acetonitrile (3.2 mL) and methanol (0.8 mL). The reaction mixture is stirred at room temperature under air, and a constant current of 100 mA is applied until a charge of 4 F·mol⁻¹ is consumed. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 90:10) to afford the desired product 2a as a white solid (68.8 mg, 90% yield).
Method 2: Kulinkovich-Szymoniak Reaction
This reaction provides a direct route to primary cyclopropylamines from nitriles and Grignard reagents.[3][4] The key transformation involves the formation of a titanacyclopropane intermediate, which then reacts with the nitrile, followed by a Lewis acid-promoted ring contraction.[5]
Logical Relationship Diagram
Caption: Key steps of the Kulinkovich-Szymoniak Reaction.
Performance Data
This method is effective for a variety of aliphatic and aromatic nitriles.[3][4]
| Entry | R in R-CN | R' in R'-MgBr | Product | Yield (%) |
| 1 | PhCH₂ | Et | 1-benzylcyclopropylamine | 70 |
| 2 | Ph(CH₂)₂ | Et | 1-(2-phenylethyl)cyclopropylamine | 65 |
| 3 | n-C₅H₁₁ | Et | 1-pentylcyclopropylamine | 55 |
| 4 | n-C₉H₁₉ | Et | 1-nonylcyclopropylamine | 60 |
| 5 | Cy | Et | 1-cyclohexylcyclopropylamine | 45 |
| 6 | Ph | Et | 1-phenylcyclopropylamine | 75 |
| 7 | PhCH₂ | n-Pr | 1-benzyl-2-methylcyclopropylamine | 58 (b) |
| 8 | PhCH₂ | n-Bu | 1-benzyl-2-ethylcyclopropylamine | 62 (b) |
b Mixture of diastereomers.
Experimental Protocol: Synthesis of (1-Benzyl)cyclopropylamine[3][4]
To a solution of benzyl cyanide (117 mg, 1.0 mmol, 1.0 equiv) and Ti(OiPr)₄ (312 mg, 1.1 mmol, 1.1 equiv) in diethyl ether (10 mL) is slowly added a 1 M solution of ethylmagnesium bromide in diethyl ether (2.0 mL, 2.0 mmol, 2.0 equiv) at room temperature. The mixture is stirred for 1 hour. Then, BF₃·OEt₂ (284 mg, 2.0 mmol, 2.0 equiv) is added, and the reaction mixture is stirred for an additional 30 minutes at room temperature. The reaction is quenched by the addition of aqueous HCl (1 M). The aqueous layer is washed with diethyl ether, basified with aqueous NaOH, and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is purified by chromatography to afford (1-benzyl)cyclopropylamine (103 mg, 70% yield).
Method 3: Ru(II)-Pheox-catalyzed Asymmetric Cyclopropanation
This powerful method allows for the highly enantioselective synthesis of trans-2-substituted cyclopropylamine derivatives from vinylcarbamates and diazoesters. The use of a chiral Ru(II)-Pheox catalyst is key to achieving excellent stereocontrol.[6][7][8]
Logical Relationship Diagram
Caption: Catalytic cycle of the Ru(II)-Pheox-catalyzed cyclopropanation.
Performance Data
The reaction exhibits broad substrate scope with respect to both the vinylcarbamate and the diazoester, consistently delivering high yields and stereoselectivities.[6][7]
| Entry | R¹ in vinylcarbamate | R² in diazoester | Yield (%) | trans:cis | ee (%) (trans) |
| 1 | Bn | Et | 99 | 88:12 | 96 |
| 2 | Bn | tBu | 98 | 65:35 | 97 |
| 3 | Boc | Et | 95 | 92:8 | 98 |
| 4 | Cbz | Et | 99 | 91:9 | 97 |
| 5 | Ph | Et | 92 | 96:4 | 99 |
| 6 | 4-MeC₆H₄ | Et | 90 | 95:5 | 99 |
| 7 | 4-MeOC₆H₄ | Et | 85 | 94:6 | 99 |
| 8 | 4-ClC₆H₄ | Et | 93 | 93:7 | 98 |
| 9 | 2-Naphthyl | Et | 88 | 92:8 | 99 |
| 10 | 2-Furyl | Et | 87 | 89:11 | 95 |
Experimental Protocol: Synthesis of Ethyl trans-2-((benzyloxycarbonyl)amino)cyclopropane-1-carboxylate[6][7]
To a solution of the Ru(II)-Pheox catalyst (5.0 mol %) in dichloromethane (1.0 mL) is added benzyl vinylcarbamate (0.2 mmol, 1.0 equiv). The mixture is stirred at room temperature for 10 minutes. A solution of ethyl diazoacetate (0.3 mmol, 1.5 equiv) in dichloromethane (1.0 mL) is then added dropwise over 1 hour. The reaction mixture is stirred at room temperature until the vinylcarbamate is completely consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (hexane/ethyl acetate) to afford the product as a colorless oil. The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
The choice of synthetic route for accessing functionalized cyclopropylamines depends heavily on the desired substitution pattern, stereochemical requirements, and the availability of starting materials.
-
The Electro-induced Hofmann Rearrangement is a valuable method for preparing 1-substituted cyclopropylamines from the corresponding amides, offering good to excellent yields and avoiding harsh reagents.
-
The Kulinkovich-Szymoniak Reaction provides a direct entry to primary cyclopropylamines, including those with substitution at both the 1- and 2-positions, from readily available nitriles.
-
For applications requiring high stereocontrol, the Ru(II)-Pheox-catalyzed Asymmetric Cyclopropanation stands out as a superior method for generating enantioenriched trans-2-substituted cyclopropylamine derivatives with exceptional yields and selectivities.
This comparative guide is intended to aid researchers in making informed decisions for the efficient and effective synthesis of this important class of compounds.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 4. New and easy route to primary cyclopropylamines from nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly enantioselective synthesis of cyclopropylamine derivatives via Ru(II)-pheox-catalyzed direct asymmetric cyclopropanation of vinylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Purity: An Analytical Comparison of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate for Researchers
For scientists and professionals in drug development, the purity of chemical starting materials is paramount. This guide provides a comparative analysis of commercially available Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate, a key chiral building block. We present proposed methodologies for purity assessment based on established analytical techniques, discuss potential impurities, and compare its utility against viable alternatives.
This compound (CAS No. 170299-53-3) is a valuable chiral synthon utilized in the synthesis of a variety of pharmaceutical compounds.[1] Its rigid cyclopropyl scaffold and functional handles make it an attractive component for introducing specific stereochemistry and functionality into target molecules. Commercial suppliers typically offer this compound with a purity of ≥97% or ≥99%, often determined by Gas Chromatography (GC).[1] However, a comprehensive understanding of its purity profile requires a multi-faceted analytical approach.
Purity Assessment Methodologies
A thorough evaluation of the purity of this compound should employ a combination of chromatographic and spectroscopic techniques to identify and quantify the main component, potential impurities, and residual solvents.
| Analytical Technique | Principle | Information Obtained | Typical Purity Range Reported |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Quantification of the main component and non-volatile impurities. | >97% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on boiling point and polarity, with mass-based identification. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | >97% |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information based on the magnetic properties of atomic nuclei. | Structural confirmation, identification of major impurities, and quantitative analysis (qNMR). | Confirms structure, can quantify purity against a standard. |
Experimental Protocols
The following are proposed experimental protocols for the purity assessment of this compound, based on standard methods for similar carbamate and Boc-protected compounds.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity assessment and quantification of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in the initial mobile phase composition to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for identifying volatile and semi-volatile impurities. Due to the thermal lability of some carbamates, derivatization may be necessary for accurate analysis.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization (if necessary): Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve thermal stability and chromatographic performance.
-
Column: A nonpolar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 70 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL. If derivatization is performed, follow the specific protocol for the chosen reagent.[3][4][5]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural confirmation and can be used for quantitative purity assessment (qNMR) against a certified internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard (for qNMR): A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Experimental Parameters:
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals to ensure full relaxation and accurate integration.
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (e.g., >250:1) for the signals of interest.
-
-
Data Processing: The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.[6][7]
Potential Impurities
Impurities in commercially available this compound can originate from the synthetic route or degradation. Potential impurities may include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Di-Boc protected amine: Over-protection of the amine functionality.[8]
-
Deprotected amine: Loss of the Boc protecting group.[9]
-
Isomers: The corresponding cis-isomer, Tert-butyl cis-(2-hydroxymethyl)cyclopropylcarbamate.[10]
-
Oxidation product: Oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid.
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercial sample of this compound.
Comparison with Alternative Chiral Building Blocks
While this compound is a valuable synthon, other chiral building blocks can serve similar purposes in drug discovery and development. The choice of building block depends on the specific synthetic strategy and the desired properties of the final molecule.
| Alternative Building Block | CAS Number | Key Features | Potential Applications |
| ((1R,2R)-2-(aminomethyl)cyclopropyl)methanol | 1221274-33-4 | Deprotected version of the target compound, providing a free primary amine.[11] | Direct introduction of a primary amine and alcohol functionality. |
| ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol | 102225-89-8 | cis-isomer of the deprotected target compound.[12][13] | Access to a different stereochemical arrangement. |
| Tert-butyl ((1R,2S)-2-(4-aminophenyl)cyclopropyl)carbamate | 1228092-22-5 | Contains an aniline moiety for further functionalization.[14] | Synthesis of compounds requiring an aromatic amine. |
| Tert-butyl (2-methylcyclopropyl)carbamate | 1487190-36-2 | Lacks the hydroxymethyl group, offering a less functionalized cyclopropylamine.[15] | When only the cyclopropylamine scaffold is required. |
Conclusion
The purity of this compound is a critical factor for its successful application in research and development. A comprehensive analytical approach utilizing HPLC, GC-MS, and NMR is recommended for a thorough purity assessment. While this compound offers a unique combination of a chiral cyclopropane core with protected amine and alcohol functionalities, researchers should also consider alternative building blocks that may be better suited for their specific synthetic needs. The methodologies and comparative data presented in this guide aim to assist researchers in making informed decisions regarding the selection and quality control of this important chiral synthon.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispec.co.th [scispec.co.th]
- 5. Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. chemimpex.com [chemimpex.com]
- 11. CAS#:1221274-33-4 | ((1R2R)-2-(aminomethyl)cyclopropyl)methanol | Chemsrc [chemsrc.com]
- 12. ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol | C5H11NO | CID 13728302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemscene.com [chemscene.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. Tert-butyl (2-methylcyclopropyl)carbamate | C9H17NO2 | CID 57714087 - PubChem [pubchem.ncbi.nlm.nih.gov]
Efficacy comparison of drugs synthesized with and without a cyclopropyl moiety
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that enhance therapeutic efficacy is perpetual. Among the myriad of structural motifs employed in drug design, the cyclopropyl group, a simple three-membered carbocycle, has emerged as a powerful tool for optimizing the pharmacological properties of drug candidates. Its unique stereoelectronic features, including conformational rigidity and increased carbon-carbon bond strength, often translate into significant improvements in potency, metabolic stability, and target selectivity. This guide provides a comparative analysis of drugs synthesized with and without a cyclopropyl moiety, supported by experimental data, to elucidate its profound influence on therapeutic activity.
Case Study 1: Bruton's Tyrosine Kinase (Btk) Inhibitors – Enhancing Potency through Cyclopropyl Amide Isosteres
Bruton's tyrosine kinase (Btk) is a crucial enzyme in the B-cell antigen receptor (BCR) signaling pathway, making it a prime target for the treatment of B-cell malignancies and autoimmune diseases. In a study aimed at developing noncovalent Btk inhibitors, researchers explored the replacement of a 2-aminopyridyl group with cyclopropyl amide isosteres. This modification was intended to occupy a flat, lipophilic pocket in the Btk active site. The results demonstrated a clear structure-activity relationship, with the cyclopropyl-containing compound exhibiting superior potency compared to its linear and larger cycloalkyl analogs.
Comparative Efficacy of Btk Inhibitors
| Compound ID | R Group | Btk IC50 (nM) |
| 8 | Cyclopropyl | 7.1 |
| 9 | Methyl | >1000 |
| 10 | Ethyl | 210 |
| 11 | n-Propyl | 140 |
| 13 | Cyclobutyl | 110 |
Data sourced from Crawford, J. J., et al. (2020). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters.[1]
The data unequivocally shows that the compound with the cyclopropyl moiety (Compound 8) is significantly more potent than its counterparts with acyclic alkyl groups (Compounds 9, 10, and 11) or a larger cyclobutyl group (Compound 13)[1]. This highlights the favorable conformational constraint and hydrophobic interactions provided by the cyclopropyl ring within the Btk active site.
Btk Signaling Pathway
Caption: Simplified Btk signaling pathway in B-cells.
Experimental Protocol: Btk Kinase Assay
The inhibitory activity of the compounds against Btk was determined using a biochemical kinase assay. The general steps are outlined below:
-
Enzyme and Substrate Preparation: Recombinant human Btk enzyme and a suitable peptide substrate are prepared in a kinase assay buffer.
-
Compound Preparation: Test compounds are serially diluted in DMSO to a range of concentrations.
-
Kinase Reaction: The Btk enzyme is incubated with the test compounds for a predetermined period to allow for binding. The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
Detection: After incubation, the amount of phosphorylated substrate is quantified. This is often achieved using a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Case Study 2: Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors – Mitigating Bioactivation by Cyclopropyl Replacement
The hepatitis C virus non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase essential for viral replication, making it a key target for antiviral therapy. During the optimization of a series of HCV NS5B inhibitors, a cyclopropyl moiety was incorporated to enhance potency. However, in vitro metabolism studies revealed that this cyclopropyl group was a site of bioactivation by cytochrome P450 enzymes, leading to the formation of reactive metabolites and potential toxicity[2]. To address this liability, the cyclopropyl ring was replaced with a gem-dimethyl group.
HCV NS5B Polymerase Function in Viral Replication
Caption: Role of NS5B in HCV replication.
Experimental Protocol: HCV Replicon Assay
The antiviral activity of HCV inhibitors is often evaluated using a cell-based replicon assay. This system utilizes a subgenomic HCV RNA that can replicate autonomously within a human hepatoma cell line.
-
Cell Culture: Human hepatoma cells harboring the HCV replicon are seeded in multi-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for HCV replication and the effect of the inhibitor to manifest.
-
Quantification of Replication: HCV RNA replication is quantified, typically by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying HCV RNA levels using RT-qPCR.
-
Data Analysis: The reporter signal or RNA levels are plotted against the compound concentration to determine the EC50 value, which is the concentration required to inhibit 50% of viral replication.
Case Study 3: Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors – Improving Metabolic Stability and Potency
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan and is implicated in tumor immune evasion. In the development of IDO1 inhibitors, a lead compound with a methyl group at the benzylic position was found to be a site of oxidative metabolism. To enhance metabolic stability and prolong the half-life, the methyl group was replaced with a cyclopropyl moiety. This strategic modification not only improved the pharmacokinetic profile but also led to a significant increase in potency.
Comparative Efficacy of IDO1 Inhibitors
| Compound ID | R Group | Human Whole Blood IC50 (nM) | Predicted Human Oral Dose (mg QD) |
| 1 | Methyl | >1000 | >1000 |
| 4 | Cyclopropyl | 64 | 48 |
Data sourced from Hopkins, B., et al. (2021). Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. ACS Medicinal Chemistry Letters.[4]
The introduction of the cyclopropyl group in Compound 4 resulted in a dramatic improvement in human whole blood potency compared to the methyl-containing Compound 1. This enhancement, coupled with improved metabolic stability, led to a significantly lower predicted human oral dose, underscoring the value of the cyclopropyl group in optimizing drug candidates[4].
IDO1 Signaling Pathway in Tumor Immune Evasion
Caption: The IDO1 pathway in tumor immune evasion.
Experimental Protocol: IDO1 Enzyme Assay
The inhibitory potency of compounds against the IDO1 enzyme is typically determined using a biochemical assay.
-
Enzyme and Cofactor Preparation: Recombinant human IDO1 enzyme is prepared in an assay buffer containing necessary cofactors such as methylene blue and ascorbic acid.
-
Compound Preparation: Test compounds are serially diluted in DMSO.
-
Enzyme Inhibition: The IDO1 enzyme is pre-incubated with the test compounds.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, L-tryptophan.
-
Detection of Kynurenine: The reaction is stopped, and the amount of kynurenine produced is quantified, often by measuring its absorbance at a specific wavelength after a colorimetric reaction.
-
Data Analysis: The absorbance is plotted against the inhibitor concentration to calculate the IC50 value.
General Experimental Workflow
Caption: General workflow for comparative efficacy studies.
Conclusion
The incorporation of a cyclopropyl moiety is a well-established strategy in medicinal chemistry to enhance the efficacy of drug candidates. As demonstrated by the case studies on Btk, HCV NS5B, and IDO1 inhibitors, this small, rigid ring can significantly improve potency, modulate metabolic stability, and contribute to a more favorable overall pharmacological profile. The comparative data presented herein underscores the importance of considering the cyclopropyl group as a key structural element in the rational design of next-generation therapeutics. However, it is also crucial to evaluate its potential for metabolic bioactivation, as seen in the HCV NS5B inhibitor example, highlighting the multifaceted considerations in the drug discovery process.
References
A Comparative Guide to the Stability of Carbamate Protecting Groups
In the landscape of organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the judicious selection of protecting groups is paramount. Carbamate protecting groups are a cornerstone for the temporary masking of amine functionalities due to their general stability and diverse deprotection strategies. This guide provides an objective, data-supported comparison of the stability of commonly employed carbamate protecting groups, offering researchers and scientists a practical resource for optimizing their synthetic routes.
Orthogonal Stability: A Cornerstone of Modern Synthesis
The utility of different carbamate protecting groups is largely defined by their orthogonal stability profiles. This principle allows for the selective removal of one protecting group in the presence of others, enabling the synthesis of complex molecules with multiple functional groups.[1][2] A well-designed protection strategy leverages these differential stabilities to achieve high yields and purity.
Comparative Stability Profile of Common Carbamate Protecting Groups
The following table summarizes the stability of several widely used carbamate protecting groups under various chemical conditions. The stability is categorized as "Labile," "Generally Stable," or "Stable" based on established chemical principles and experimental observations.
| Protecting Group | Structure | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., Piperidine, NaOH) | Hydrogenolysis (e.g., H₂, Pd/C) | Other Specific Conditions |
| Boc (tert-butyloxycarbonyl) | Labile[3][4] | Stable[3][4] | Stable[3] | Cleaved by strong Lewis acids (e.g., TMSI)[5] | |
| Cbz (benzyloxycarbonyl) | Generally Stable (cleaved by strong acids like HBr/AcOH)[6] | Stable[6] | Labile[6] | - | |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Stable[7] | Labile (cleaved by mild bases like piperidine)[7] | Generally Stable (can be cleaved under some conditions)[8] | - | |
| Alloc (allyloxycarbonyl) | Stable | Stable | Stable | Labile to Pd(0) catalysts (e.g., Pd(PPh₃)₄)[9] | |
| Teoc (2-(trimethylsilyl)ethoxycarbonyl) | Stable[10][11] | Stable[10][11] | Stable[10] | Labile to fluoride ion sources (e.g., TBAF)[10] | |
| Methyl Carbamate |
| Stable | Generally Stable (hydrolyzed by strong base, e.g., 5M NaOH)[12] | Stable | Can be cleaved by nucleophiles like 2-mercaptoethanol[13][14] |
Note on Quantitative Stability: While precise, universally applicable half-lives are difficult to tabulate due to substrate and condition dependency, some semi-quantitative data has been reported. For instance, the Boc group can exhibit approximately 10% cleavage after 4 hours in a solution of acetonitrile/water containing 0.1% TFA.[15] Fmoc removal is typically rapid, often complete within minutes using standard 20% piperidine in DMF.[16]
Experimental Protocols for Benchmarking Stability
To quantitatively assess and compare the stability of different carbamate protecting groups on a specific substrate, a standardized experimental protocol is crucial. The following methodology outlines a general procedure for a comparative stability analysis.
General Experimental Workflow for Stability Analysis
Caption: General experimental workflow for benchmarking carbamate stability.
Protocol 1: Comparative Stability Analysis via RP-HPLC
This protocol describes a method to monitor the degradation of a carbamate-protected compound over time under specific chemical conditions using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
N-protected substrate of interest
-
Appropriate solvent (e.g., acetonitrile, methanol, dichloromethane)
-
Reagent for stability testing (e.g., trifluoroacetic acid for acidic conditions, piperidine for basic conditions)
-
Quenching solution (if necessary, e.g., a buffered solution to neutralize the reagent)
-
RP-HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phases for HPLC
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the N-protected substrate in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
In a reaction vessel, add a defined volume of the stock solution.
-
-
Initiation of the Stability Study:
-
At time zero (t=0), add the test reagent to the reaction vessel to achieve the desired final concentration (e.g., 20% TFA in DCM).
-
Immediately withdraw a small aliquot (e.g., 10 µL), quench the reaction if necessary, and dilute it for HPLC analysis. This will serve as the t=0 time point.
-
-
Time-Course Monitoring:
-
Incubate the reaction mixture at a constant temperature (e.g., room temperature).
-
At predetermined time intervals (e.g., 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h), withdraw aliquots, quench, and dilute them for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the samples onto the RP-HPLC system.
-
Monitor the disappearance of the peak corresponding to the starting N-protected substrate and the appearance of the peak for the deprotected product.
-
Integrate the peak areas to determine the percentage of the remaining N-protected substrate at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining N-protected substrate against time.
-
From this plot, the half-life (t½) of the protecting group under the tested conditions can be determined.
-
Protocol 2: Stability Assessment by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the stability of carbamate protecting groups, offering a direct observation of the molecular structure.
Materials:
-
N-protected substrate of interest
-
NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
Reagent for stability testing
-
Internal standard (optional, for quantitative analysis)
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the N-protected substrate in an NMR tube with the appropriate deuterated solvent.
-
If using an internal standard, add a known amount to the solution.
-
-
Initial Spectrum:
-
Acquire a ¹H NMR spectrum of the starting material before the addition of the test reagent. This will serve as the t=0 reference.
-
-
Initiation and Monitoring:
-
Add the test reagent directly to the NMR tube.
-
Acquire ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the decrease in the integral of a characteristic proton signal of the protecting group and the corresponding increase in the signal of the deprotected product.
-
The ratio of these integrals over time provides a measure of the stability of the carbamate.
-
Visualization of Deprotection Pathways
The distinct deprotection mechanisms of common carbamate protecting groups are the basis for their orthogonal stability.
Caption: Orthogonal deprotection strategies for Boc, Cbz, and Fmoc.
This guide provides a framework for understanding and comparing the stability of various carbamate protecting groups. By leveraging the principles of orthogonal stability and employing systematic experimental evaluation, researchers can make informed decisions to enhance the efficiency and success of their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Application of Teoc Protecting Group [en.highfine.com]
- 12. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Strategic Synthesis of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate: A Cost-Benefit Analysis for Researchers
In the landscape of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount to achieving efficient and economically viable synthetic routes. Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate, a key intermediate, offers a unique structural motif that enhances the biological activity and physical properties of target molecules. This guide provides a comprehensive cost-benefit analysis of utilizing this carbamate, comparing its synthesis and application with viable alternatives, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
Executive Summary
This compound is a valuable reagent in the synthesis of complex molecules due to its inherent structural features.[1] The trans-configuration of the cyclopropane ring and the presence of a protected amine and a primary alcohol offer stereochemical control and orthogonal handles for further functionalization. This guide explores the economic and scientific trade-offs associated with its use compared to alternative methods for introducing the cyclopropylamine moiety, such as the Simmons-Smith reaction followed by functional group manipulation and the Curtius rearrangement of cyclopropanecarboxylic acid derivatives. While the direct purchase or synthesis of the title compound may present a higher initial cost, the efficiency and reduced step count in a multi-step synthesis can offer significant downstream savings in time and resources.
Cost and Performance Comparison
The decision to use this compound should be weighed against the costs and performance of alternative synthetic strategies. The following tables provide a quantitative comparison of these factors.
Table 1: Cost Comparison of Starting Materials
| Reagent | Supplier Example(s) | Price (USD) per gram/mL |
| This compound | Sunway Pharm Ltd. | ~$804/g[2] |
| Diethylzinc (1.0 M in heptane) | Sigma-Aldrich | ~$1.74/mL[3] |
| Diiodomethane | ChemicalBook, Thermo Scientific | ~$0.22 - $2.24/g[4][5] |
| tert-Butyl carbamate | Zauba (import data average) | ~$0.09/g[6] |
| Cyclopropanecarboxylic acid | Varies | ~$1-5/g |
| Diphenylphosphoryl azide (DPPA) | Varies | ~$10-20/g |
Table 2: Performance Comparison of Synthetic Routes
| Synthetic Route | Key Steps | Typical Yield | Diastereoselectivity | Key Advantages | Key Disadvantages |
| Direct use of this compound | Direct incorporation of the building block | N/A | Pre-defined (trans) | High stereochemical purity, reduced step count. | High initial cost of the reagent. |
| Simmons-Smith Cyclopropanation of Allylic Alcohol & Functionalization | 1. Cyclopropanation of an allylic alcohol. 2. Conversion of the resulting alcohol to an amine. 3. Boc-protection. | 60-80% (overall) | Good to Excellent | Utilizes cheaper starting materials.[7] | Multi-step process, potential for stereochemical impurities. |
| Synthesis from α-Chloroaldehydes | Trapping of a zinc homoenolate with an amine. | 77% (example)[8][9] | up to >20:1 d.r.[8][9] | High diastereoselectivity. | Requires synthesis of α-chloroaldehydes. |
| Curtius Rearrangement of Cyclopropanecarboxylic Acid | 1. Conversion of carboxylic acid to acyl azide. 2. Thermal or photochemical rearrangement to isocyanate. 3. Trapping with tert-butanol. | 60-70% (overall)[10][11] | N/A | Good functional group tolerance.[10] | Use of potentially explosive azide intermediates. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are representative protocols for the key transformations discussed.
Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes
This method, reported by Rousseaux and coworkers, provides a highly diastereoselective route to trans-cyclopropylamines.[8][9]
Reaction Scheme:
Procedure:
-
To a solution of the α-chloroaldehyde (1.0 equiv) in THF (0.1 M) at 0 °C is added a solution of bis(iodozincio)methane in THF (2.0 equiv).
-
The reaction mixture is stirred at 0 °C for 1 hour.
-
The amine (1.1 equiv) is then added, and the reaction is heated to 85 °C for 18 hours.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired trans-cyclopropylamine.
A reported example using this protocol with morpholine as the amine yielded the product in 77% yield with a diastereomeric ratio of 4.4:1.[8]
Simmons-Smith Cyclopropanation of an Allylic Alcohol
The Simmons-Smith reaction is a classic method for the formation of cyclopropanes from alkenes.[12]
Reaction Scheme:
Procedure:
-
To a suspension of zinc-copper couple (2.0 equiv) in a suitable solvent (e.g., diethyl ether) is added diiodomethane (1.5 equiv).
-
The mixture is stirred, and the allylic alcohol (1.0 equiv) is added.
-
The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is filtered, and the filtrate is extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure.
-
The resulting cyclopropylmethanol can then be further functionalized.
Curtius Rearrangement of Cyclopropanecarboxylic Acid
The Curtius rearrangement provides a pathway to amines from carboxylic acids via an isocyanate intermediate.[11][13]
Reaction Scheme:
Procedure:
-
The cyclopropanecarboxylic acid (1.0 equiv) is converted to its corresponding acyl chloride using a standard chlorinating agent (e.g., oxalyl chloride or thionyl chloride).
-
The crude acyl chloride is dissolved in a suitable solvent (e.g., acetone or THF) and treated with an aqueous solution of sodium azide (1.1 equiv) at 0 °C.
-
After stirring, the acyl azide is extracted into an organic solvent.
-
The organic solution of the acyl azide is then heated in the presence of tert-butanol to induce the rearrangement and trapping of the isocyanate, affording the Boc-protected cyclopropylamine.
-
The product is isolated and purified by standard methods.
Signaling Pathways and Workflow Diagrams
Visualizing the synthetic logic and workflows can aid in the planning and execution of complex synthetic campaigns.
Caption: Decision workflow for incorporating the trans-cyclopropylamine motif.
Caption: Comparative experimental workflows for alternative syntheses.
Conclusion
The use of this compound offers a streamlined approach for the introduction of a valuable structural motif in complex molecule synthesis. While the initial procurement cost is higher than that of the basic starting materials for alternative routes, the savings in terms of reaction steps, purification, and time can be substantial, particularly in a research and development setting where speed and predictability are critical. For large-scale manufacturing, a de novo synthesis, such as the highly diastereoselective method from α-chloroaldehydes, may prove more economical. The choice of strategy will ultimately depend on the specific project goals, budget, and timeline. This guide provides the necessary data to make an informed decision, balancing the upfront costs with the long-term benefits of each synthetic approach.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - CAS:170299-53-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. Diethylzinc 1.0M heptane 557-20-0 [sigmaaldrich.com]
- 4. Diiodomethane price,buy Diiodomethane - chemicalbook [m.chemicalbook.com]
- 5. Diiodomethane, 99%, stab. 1000 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. zauba.com [zauba.com]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simmons-Smith Cyclopropanation Reaction | TCI AMERICA [tcichemicals.com]
- 13. Curtius Rearrangement [organic-chemistry.org]
Spectroscopic Comparison of Cis and Trans Isomers of Boc-Protected Hydroxymethylcyclopropylamine: A Guide for Researchers
In the field of medicinal chemistry and drug development, the conformational rigidity of the cyclopropane ring makes it a valuable scaffold. The precise stereochemistry of substituents on this ring can significantly influence a molecule's biological activity and pharmacokinetic properties. This guide provides a comparative analysis of the spectroscopic characteristics of the cis and trans isomers of Boc-protected hydroxymethylcyclopropylamine, two key building blocks in organic synthesis.
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data from key spectroscopic techniques for the cis and trans isomers of (1-(tert-butoxycarbonylamino)cyclopropyl)methanol. These values are illustrative and based on trends observed in similar structures.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Key Differences |
| Boc (CH₃)₃ | ~1.45 (s, 9H) | ~1.45 (s, 9H) | No significant difference expected. |
| NH | ~5.10 (s, 1H) | ~5.05 (s, 1H) | Minimal change, may vary with concentration. |
| CH₂OH | ~3.60 (d, J ≈ 6 Hz, 2H) | ~3.55 (d, J ≈ 6 Hz, 2H) | Minor upfield shift in the trans isomer due to anisotropic effects. |
| CH₂OH | ~1.80 (t, J ≈ 6 Hz, 1H) | ~1.75 (t, J ≈ 6 Hz, 1H) | Minor upfield shift in the trans isomer. |
| Cyclopropyl CH₂ | ~0.85 (m, 2H) & ~0.70 (m, 2H) | ~0.80 (m, 4H) | More complex splitting and larger chemical shift difference between diastereotopic protons in the cis isomer due to steric hindrance. |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Key Differences |
| C=O (Boc) | ~156.0 | ~155.8 | Minimal difference. |
| C(CH₃)₃ (Boc) | ~80.0 | ~79.8 | Minimal difference. |
| C(CH₃)₃ (Boc) | ~28.4 | ~28.4 | No significant difference. |
| C-NH (Quaternary) | ~35.0 | ~34.5 | Minor upfield shift in the trans isomer. |
| CH₂OH | ~65.0 | ~64.0 | Upfield shift in the trans isomer due to reduced steric compression. |
| Cyclopropyl CH₂ | ~15.0 | ~16.5 | Downfield shift in the trans isomer. |
Table 3: Representative IR Spectroscopy Data (cm⁻¹)
| Functional Group | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Key Differences |
| O-H Stretch | ~3400 (broad) | ~3410 (broad) | Minimal difference. |
| N-H Stretch | ~3350 | ~3355 | Minimal difference. |
| C-H Stretch (Boc) | ~2975 | ~2975 | No significant difference. |
| C=O Stretch (Boc) | ~1710 | ~1708 | Minimal difference. |
| C-N Stretch | ~1160 | ~1165 | Minimal difference. |
| Cyclopropane Ring | ~1020 | ~1025 | Subtle shifts in the fingerprint region may be observable. |
Table 4: Representative Mass Spectrometry Data (m/z)
| Ionization Mode | Ion | cis & trans-Isomers (Predicted) | Key Differences |
| ESI+ | [M+H]⁺ | 188.13 | Identical mass-to-charge ratio expected. |
| ESI+ | [M+Na]⁺ | 210.11 | Identical mass-to-charge ratio expected. |
| ESI+ | [M-Boc+2H]⁺ | 88.08 | Identical major fragment expected from the loss of the Boc group. |
Structural Isomers and Spectroscopic Workflow
The distinct spectroscopic signatures of the cis and trans isomers arise from the different spatial arrangements of the hydroxymethyl and Boc-amino groups relative to the cyclopropane ring.
Safety Operating Guide
Proper Disposal of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate, ensuring a secure laboratory environment and adherence to regulatory standards.
Important Safety Precautions: Before commencing any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a substance is the first step toward its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| Molecular Formula | C₉H₁₇NO₃[1] |
| Molecular Weight | 187.24 g/mol [1] |
| Appearance | Colorless to pale yellow liquid or solid[2] |
| Solubility | Soluble in organic solvents such as dichloromethane and ethanol.[2] |
| Stability | Generally stable under standard laboratory conditions, but sensitive to moisture.[2] |
| Reactivity | Reacts with strong acids or bases.[2] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. In-lab treatment is not advised without specific, validated protocols for this compound.
-
Waste Collection:
-
Collect all waste containing this compound, including residues, contaminated materials (e.g., weighing paper, pipette tips), and rinseate from cleaning glassware, in a designated and compatible hazardous waste container.[3][4]
-
The container must be made of a material that is chemically resistant to the compound and any solvents used. Plastic containers are often preferred.[4]
-
Ensure the container is in good condition and has a secure, sealable lid.[3]
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound".[3]
-
Include the concentration or percentage of the compound and any other constituents in the waste mixture.
-
Affix appropriate hazard symbols as required by your institution and local regulations.
-
Mark the date when the first waste was added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[4]
-
Ensure the storage area is away from incompatible materials, such as strong acids and bases.[2]
-
Secondary containment should be used for liquid waste to prevent spills.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.[3]
-
Follow all institutional and local regulations for waste manifest and record-keeping.
-
In the event of a spill, absorb the material with an inert absorbent such as vermiculite or sand. Collect the absorbed material and place it in the designated hazardous waste container for disposal.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount when handling chemical compounds such as Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate. This guide provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to ensure a secure laboratory environment.
Chemical Safety Overview
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is required when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards. | Protects against splashes, dust, and vapors that could cause serious eye irritation or damage. |
| Skin Protection | - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use. - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn. | Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact. |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. | Inhalation of dust or vapors may cause respiratory irritation. Engineering controls like fume hoods are the primary method of exposure control.[5][6] |
Operational and Disposal Plans
Safe Handling Protocol:
-
Preparation: Before handling, ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood.[6] Ensure that eyewash stations and safety showers are close to the workstation location.[7]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.
-
Handling the Compound: Avoid contact with skin, eyes, and clothing.[3] Minimize dust generation and accumulation. Do not inhale the substance.[6]
-
After Handling: Wash hands thoroughly after handling.[3] Remove contaminated clothing and wash it before reuse.[6] Do not eat, drink, or smoke in work areas.[8]
Spill and Emergency Procedures:
-
Small Spills: For small spills, dampen the solid material and transfer it to a suitable, clean, dry, closed container for disposal. Use absorbent paper dampened with water to pick up any remaining material.[6]
-
General Spills: Clean up spills immediately, observing precautions in the Protective Equipment section. Sweep up or absorb the material and place it into a suitable container for disposal. Avoid generating dusty conditions and provide ventilation.[6]
-
First Aid - Eyes: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
First Aid - Skin: In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]
-
First Aid - Inhalation: If inhaled, remove the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
Storage and Disposal:
-
Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[8][9] The recommended storage temperature is 0-8°C.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Do not let the product enter drains, other waterways, or soil.[3]
Experimental Workflow for Safe Handling
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound (EVT-1512994) | 177472-54-7 [evitachem.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

